1-Chloro-2-methyl-4-(trifluoromethyl)benzene
Description
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Properties
IUPAC Name |
1-chloro-2-methyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-4-6(8(10,11)12)2-3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWHJZAPIYYSPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542063 | |
| Record name | 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97399-46-7 | |
| Record name | 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Chloro-2-methyl-4-(trifluoromethyl)benzene chemical structure and IUPAC name
An In-Depth Technical Guide to 1-Chloro-2-methyl-4-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound of significant interest in synthetic chemistry. With its unique substitution pattern, this molecule serves as a versatile building block for the development of complex chemical entities, particularly within the pharmaceutical and agrochemical sectors. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and expected analytical characterizations. Furthermore, it explores the compound's potential applications, drawing on the well-established role of the trifluoromethyl group in modulating molecular properties. Safety and handling protocols, extrapolated from structurally related compounds, are also discussed to ensure safe laboratory practice. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Chemical Identity and Core Properties
A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. This section outlines the essential identifiers and physicochemical characteristics of this compound.
IUPAC Name and Synonyms
The systematic name for this compound as per the International Union of Pure and Applied Chemistry (IUPAC) is This compound [1]. It is also known by several synonyms, which are often encountered in chemical supplier catalogs and databases:
Chemical Structure
The molecule consists of a benzene ring substituted with three distinct functional groups: a chlorine atom, a methyl group, and a trifluoromethyl group. The substitution pattern is critical to its reactivity and utility as a chemical intermediate.
Caption: 2D Chemical Structure of this compound.
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 97399-46-7 | PubChem[1] |
| Molecular Formula | C₈H₆ClF₃ | PubChem[1] |
| Molecular Weight | 194.58 g/mol | PubChem[1] |
| InChI Key | ZIWHJZAPIYYSPN-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CC1=C(C=CC(=C1)C(F)(F)F)Cl | PubChem[1] |
Physicochemical Properties
Experimental data for this specific compound is not widely published. The following properties are computed values sourced from the PubChem database, providing reliable estimates for experimental planning.
| Property | Value | Notes |
| XLogP3 | 3.8 | Computed by XLogP3 3.0. Indicates high lipophilicity. |
| Hydrogen Bond Donors | 0 | Computed by Cactvs 3.4.6.11. |
| Hydrogen Bond Acceptors | 3 | Computed by Cactvs 3.4.6.11 (Fluorine atoms). |
| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.6.11. |
Synthesis and Mechanistic Insights
The synthesis of substituted aromatic compounds requires careful strategic planning to ensure correct regiochemistry. While multiple pathways to this compound could be envisioned, a robust and logical approach involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into a wide variety of functional groups.
Rationale for Synthetic Strategy
The chosen synthetic pathway begins with 4-Amino-3-methylbenzotrifluoride, a commercially available starting material. This precursor strategically positions the methyl and trifluoromethyl groups, simplifying the challenge to the regioselective introduction of the chlorine atom. The Sandmeyer reaction is ideal for this transformation due to its high reliability and tolerance for various functional groups. It proceeds via a diazonium salt intermediate, which can then be converted to the target chloro-derivative with excellent yield and purity.
Proposed Synthetic Pathway
The synthesis is a two-step process:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using sodium nitrite under acidic conditions.
-
Sandmeyer Reaction: The diazonium salt is subsequently treated with a copper(I) chloride catalyst to introduce the chlorine atom onto the aromatic ring, releasing nitrogen gas.
Caption: Proposed synthetic workflow via the Sandmeyer reaction.
Detailed Experimental Protocol
This protocol is a self-validating system based on well-established chemical principles. Adherence to stoichiometry and temperature control is critical for success.
Materials:
-
4-Amino-3-methylbenzotrifluoride (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, 37%) (3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Copper(I) Chloride (CuCl) (1.1 eq)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-Amino-3-methylbenzotrifluoride (1.0 eq) to a mixture of water and concentrated HCl (3.0 eq). b. Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring. c. Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the amine slurry, ensuring the internal temperature does not exceed 5 °C. d. Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is typically indicated by a clear solution.
-
Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) chloride (1.1 eq) in concentrated HCl. Cool this solution to 0-5 °C. b. Add the cold diazonium salt solution from step 1d to the CuCl solution slowly, using a dropping funnel. Vigorous evolution of nitrogen gas will be observed. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer). b. Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine. c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. d. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Characterization
The final product should be characterized by NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Spectroscopic and Spectrometric Characterization
Due to the scarcity of published experimental spectra for this specific molecule, this section provides an expert analysis of the expected spectral features, serving as a benchmark for researchers.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the benzene ring, with coupling patterns dictated by their relative positions. A singlet corresponding to the three protons of the methyl group should appear in the upfield region (approx. 2.2-2.5 ppm).
-
¹³C NMR: The spectrum will display eight signals: six for the aromatic carbons and one each for the methyl and trifluoromethyl carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group, typically appearing around -60 to -65 ppm (relative to CCl₃F).
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum should exhibit a clear molecular ion peak (M⁺) at m/z 194. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.[2] Common fragmentation patterns would include the loss of Cl (M-35), CF₃ (M-69), and methyl radicals.
Infrared (IR) Spectroscopy
The IR spectrum will provide confirmation of the key functional groups.[2]
-
C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
-
C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
-
C-F stretching: Very strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region, indicative of the CF₃ group.
-
C-Cl stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.
Applications in Research and Development
Role as a Synthetic Building Block
This compound is a valuable intermediate due to its differentiated reactive sites. The chlorine atom can be displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The methyl group can be functionalized, for instance, through free-radical bromination to form a benzylic bromide, which is a potent electrophile.
Importance of the Trifluoromethyl Group in Drug Discovery
The trifluoromethyl (CF₃) group is a "super-methyl" group in medicinal chemistry. Its inclusion in a drug candidate can profoundly enhance its pharmacological profile.[3]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation (oxidation) by cytochrome P450 enzymes.[4]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance binding to hydrophobic pockets in target proteins.[5]
-
Modulation of pKa: As a strong electron-withdrawing group, it can influence the acidity or basicity of nearby functional groups.
Potential Therapeutic Areas
Given the prevalence of trifluoromethylated structures in modern pharmaceuticals, intermediates like this are crucial. Structurally related compounds are instrumental in synthesizing drugs for oncology, inflammation, and central nervous system (CNS) disorders.[3] This positions this compound as a key starting material for discovering next-generation therapeutics in these fields.
Safety, Handling, and Toxicology
No specific toxicological data for this compound is readily available. Therefore, a conservative approach based on the known hazards of structurally similar compounds, such as 1-chloro-4-(trifluoromethyl)benzene (PCBTF), is required.
Hazard Identification
Based on analogues, this compound should be treated with caution.
-
Flammability: Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[6][7]
-
Health Hazards:
-
Environmental Hazards: Likely to be harmful to aquatic life with long-lasting effects.[6]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[6][8]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This compound is a strategically important chemical intermediate with significant potential for application in the synthesis of high-value molecules. Its unique combination of a reactive chlorine handle, a modifiable methyl group, and the pharmacologically beneficial trifluoromethyl moiety makes it a versatile tool for chemists. This guide provides the foundational knowledge—from its basic properties and a robust synthetic protocol to its potential applications and safety considerations—necessary for its effective and safe utilization in a research and development setting.
References
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. [Link]
- Google Patents. (n.d.). CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.
-
MDPI. (2001). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 6(3), 268. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13489932, this compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. Journal of Occupational and Environmental Hygiene, 15(10), 733-741. [Link]
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- 1. This compound | C8H6ClF3 | CID 13489932 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. nbinno.com [nbinno.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. CAS 98-56-6: 1-Chloro-4-(trifluoromethyl)benzene [cymitquimica.com]
- 6. airgas.com [airgas.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
A Guide to the Spectroscopic Characterization of 1-Chloro-2-methyl-4-(trifluoromethyl)benzene
This technical guide provides a detailed analysis of the expected spectroscopic data for 1-Chloro-2-methyl-4-(trifluoromethyl)benzene, a key intermediate in various chemical syntheses. While direct experimental spectra for this specific isomer are not widely published, this document, grounded in the principles of spectroscopic analysis and data from closely related analogs, offers a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of similar fluorinated aromatic compounds.
Introduction: The Structural Significance of this compound
This compound (MW: 194.58 g/mol , Formula: C₈H₆ClF₃) is a substituted aromatic compound with a unique arrangement of electron-withdrawing (chloro and trifluoromethyl) and electron-donating (methyl) groups.[1] This substitution pattern dictates its chemical reactivity and physical properties, making its unambiguous structural confirmation paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the predicted spectral characteristics of this molecule, offering insights into the interpretation of its anticipated NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and methyl protons. The electron-withdrawing trifluoromethyl and chloro groups will generally deshield the aromatic protons, shifting them to a higher chemical shift (downfield), while the electron-donating methyl group will have a shielding effect.
Anticipated ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | ~7.5 - 7.7 | d | ~8-9 |
| H-6 | ~7.3 - 7.5 | d | ~8-9 |
| H-3 | ~7.2 - 7.4 | s | - |
| -CH₃ | ~2.3 - 2.5 | s | - |
Rationale Behind the Predictions:
-
Aromatic Protons (H-3, H-5, H-6): The three protons on the benzene ring will appear in the aromatic region (typically 7.0-8.5 ppm). The strong electron-withdrawing nature of the trifluoromethyl group at C-4 will significantly deshield the ortho proton H-3 and the meta proton H-5. The chlorine atom at C-1 will also contribute to the deshielding of its ortho proton H-6. The methyl group at C-2 will have a slight shielding effect on its ortho proton H-3. The coupling between adjacent protons (H-5 and H-6) will likely result in doublets, with a typical ortho-coupling constant of 8-9 Hz. The proton at H-3, being isolated, is expected to appear as a singlet.
-
Methyl Protons (-CH₃): The protons of the methyl group are attached to an aromatic ring and will appear as a singlet in the range of 2.3-2.5 ppm. The absence of adjacent protons results in a singlet multiplicity.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.
Anticipated ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-4 (C-CF₃) | ~128 - 132 | q |
| C-1 (C-Cl) | ~130 - 134 | s |
| C-2 (C-CH₃) | ~135 - 139 | s |
| C-6 | ~125 - 129 | s |
| C-5 | ~122 - 126 | q |
| C-3 | ~129 - 133 | q |
| -CF₃ | ~123 - 127 | q |
| -CH₃ | ~18 - 22 | s |
Rationale Behind the Predictions:
-
Aromatic Carbons: The aromatic carbons will resonate in the range of 120-140 ppm. The carbons directly attached to the electron-withdrawing groups (C-1, C-4) will be deshielded. The trifluoromethyl group will cause the signal for the carbon it is attached to (C-4) to appear as a quartet due to coupling with the three fluorine atoms. The adjacent carbons (C-3 and C-5) will also likely show smaller quartet splittings.
-
Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will also appear as a quartet with a large one-bond C-F coupling constant. Its chemical shift is expected in the region of 123-127 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon will be the most shielded carbon and is expected to appear as a singlet in the upfield region of the spectrum, typically around 18-22 ppm.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all proton-bearing carbons. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Anticipated IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3100-3000 | C-H stretch (aromatic) | Medium to Weak |
| 2980-2850 | C-H stretch (aliphatic, -CH₃) | Medium to Weak |
| 1600-1450 | C=C stretch (aromatic ring) | Medium to Strong |
| 1350-1150 | C-F stretch (-CF₃) | Very Strong, Multiple Bands |
| 850-750 | C-Cl stretch | Strong |
| 900-690 | C-H bend (aromatic, out-of-plane) | Strong |
Rationale Behind the Predictions:
-
C-H Stretching: The aromatic C-H stretching vibrations are expected to appear as weak to medium bands above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
-
C=C Stretching: The characteristic stretching vibrations of the carbon-carbon double bonds in the benzene ring will give rise to medium to strong absorptions in the 1600-1450 cm⁻¹ region.
-
C-F Stretching: The most prominent feature in the IR spectrum will be the very strong and broad absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically found in the 1350-1150 cm⁻¹ region.
-
C-Cl Stretching: The C-Cl stretching vibration is expected to produce a strong band in the fingerprint region, typically between 850 cm⁻¹ and 750 cm⁻¹.
-
C-H Bending: Out-of-plane C-H bending vibrations of the substituted benzene ring will result in strong absorptions in the 900-690 cm⁻¹ region, which can be diagnostic of the substitution pattern.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, a small amount of the liquid sample is placed directly on the ATR crystal.
-
Sample Preparation (Liquid Cell): For transmission IR, a thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the sample and measuring the amount of light absorbed at each wavelength. A background spectrum of the empty accessory is typically recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural confirmation.
Anticipated Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 194, corresponding to the molecular weight of the molecule. Due to the presence of chlorine, an M+2 peak at m/z 196 with an intensity of approximately one-third of the M⁺ peak is expected, which is characteristic of a molecule containing one chlorine atom.
-
Major Fragmentation Peaks (m/z):
-
[M-Cl]⁺: Loss of a chlorine atom (m/z 159).
-
[M-CH₃]⁺: Loss of a methyl group (m/z 179).
-
[M-CF₃]⁺: Loss of a trifluoromethyl group (m/z 125).
-
[C₇H₄F₃]⁺: A fragment corresponding to the trifluoromethylbenzyl cation (m/z 145).
-
Rationale for Fragmentation
In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which can cause it to fragment. The fragmentation pattern is determined by the relative stability of the resulting carbocations. The loss of the substituents (Cl, CH₃, CF₃) are common fragmentation pathways for substituted benzenes. The relative intensities of these fragment ions will depend on their stability.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then ionized, commonly using electron impact (EI) or chemical ionization (CI).
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualizing Molecular Structure and Fragmentation
The following diagrams, generated using Graphviz, illustrate the molecular structure of this compound and its predicted mass spectrometry fragmentation pathway.
Caption: Molecular structure of this compound.
Caption: Predicted major fragmentation pathways in mass spectrometry.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging established principles of NMR, IR, and Mass Spectrometry and drawing parallels with structurally similar compounds, we have constructed a detailed forecast of its spectral data. This information serves as a valuable resource for scientists and researchers, enabling them to anticipate and interpret the spectroscopic features of this and related fluorinated aromatic compounds, thereby facilitating their research and development endeavors.
References
Sources
Introduction: The Trifluoromethyl Group as a Strategic Reporter in Drug Discovery
An In-depth Technical Guide to the 19F NMR Chemical Shift of 1-Chloro-2-methyl-4-(trifluoromethyl)benzene
For researchers and scientists in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation and for studying molecular interactions. Among the various NMR-active nuclei, Fluorine-19 (19F) offers a unique combination of advantages: 100% natural abundance, a high gyromagnetic ratio that provides sensitivity nearing that of 1H NMR, and a broad chemical shift range of over 400 ppm.[1][2][3] This expansive range makes 19F NMR exceptionally sensitive to subtle changes in the local electronic environment of the fluorine nucleus, turning fluorine-containing moieties into powerful reporters.[4][5]
The trifluoromethyl (-CF3) group, in particular, is of paramount interest. Its incorporation into small molecules can enhance metabolic stability and fine-tune physicochemical properties, making it a common feature in modern pharmaceuticals.[6] In NMR, the three equivalent fluorine nuclei of the -CF3 group provide a strong, singlet signal, amplifying the signal-to-noise ratio and making it an excellent probe for fragment-based drug discovery and for monitoring protein-ligand interactions.[4][7] This guide provides an in-depth analysis of the 19F NMR chemical shift for a specific, structurally relevant molecule: this compound. We will dissect the electronic factors governing its chemical shift, provide a robust experimental protocol for its measurement, and contextualize its value for the intended scientific audience.
Core Principles: Understanding the 19F NMR Chemical Shift
The 19F NMR chemical shift (δ) is determined by the local magnetic field experienced by the fluorine nucleus, which is modulated by the surrounding electron density. This phenomenon is described by shielding and deshielding effects:
-
Shielding (Upfield Shift): An increase in electron density around the fluorine nucleus induces a stronger opposing magnetic field, "shielding" the nucleus from the main spectrometer field. This results in a resonance at a lower frequency, observed as a more negative or "upfield" chemical shift in ppm. Electron-donating groups (EDGs) enhance shielding.[1]
-
Deshielding (Downfield Shift): A decrease in electron density "deshields" the nucleus, causing it to experience a greater effective magnetic field. This leads to a resonance at a higher frequency, observed as a more positive or "downfield" chemical shift. Electron-withdrawing groups (EWGs) cause deshielding.[1]
These effects are significantly more pronounced in 19F NMR than in 1H NMR, making the 19F chemical shift a highly sensitive probe of the electronic structure of a molecule.
Structural Analysis: Predicting the Chemical Shift of this compound
-
Trifluoromethyl Group (-CF3): This is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect, -I).
-
Chloro Group (-Cl): This substituent is electron-withdrawing via induction (-I) but is also capable of donating electron density through resonance (+R). Overall, it is considered a deactivating group in electrophilic aromatic substitution.
-
Methyl Group (-CH3): This is a classic electron-donating group through induction (+I) and hyperconjugation.
The interplay of these electronic effects determines the final electron density on the carbon atom attached to the -CF3 group, and thus the 19F chemical shift.
Figure 2: Standard workflow for acquiring a ¹⁹F NMR spectrum.
Detailed Methodological Considerations:
-
Sample Preparation:
-
Analyte Concentration: A concentration of 10-20 mg in 0.6-0.7 mL of solvent is typically sufficient for high-field NMR spectrometers.
-
Solvent: Use high-purity deuterated solvent (e.g., CDCl3, 99.8%+ D). The choice of solvent must be reported alongside the chemical shift.
-
Referencing: The standard reference for 19F NMR is trichlorofluoromethane (CFCl3) at δ = 0 ppm. [2][8]Due to its toxicity and environmental concerns, indirect referencing is common. A known, stable secondary standard can be used, or the spectrometer's frequency ratio can be utilized to reference relative to the 1H signal of a standard like TMS. [9]
-
-
Instrumental Setup & Acquisition:
-
Lock and Shim: A stable deuterium lock and well-shimmed magnetic field are essential for high resolution.
-
Decoupling: To obtain a sharp singlet for the -CF3 group, proton (1H) decoupling is employed to remove couplings to the aromatic and methyl protons. The use of inverse-gated decoupling is best practice for quantitative applications as it minimizes the Nuclear Overhauser Effect (NOE), ensuring accurate signal integration. * Relaxation Delay (D1): A sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) is crucial for accurate quantitation, though for simple chemical shift determination, a shorter delay (1-2 seconds) is often adequate. [2]
-
-
Data Processing:
-
Fourier Transform: This mathematical operation converts the time-domain signal (FID) into the frequency-domain spectrum.
-
Phasing and Baseline Correction: These steps are critical to ensure accurate peak shape and integration, leading to a precise determination of the chemical shift at the peak's maximum.
-
Calibration: The spectrum must be accurately calibrated against the reference standard to report the final chemical shift value.
-
Complementary Approaches: Computational Prediction
In modern chemical research, experimental data is often complemented by computational methods. Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches have become powerful tools for predicting NMR chemical shifts with increasing accuracy. [6][10][11]These calculations can model the electronic environment around the nucleus and provide a theoretical chemical shift value that can be compared with experimental results, aiding in structural confirmation and providing deeper insight into the electronic structure of the molecule.
Conclusion
The 19F NMR chemical shift of this compound is a sensitive indicator of the electronic interplay between the electron-donating methyl group and the electron-withdrawing chloro and trifluoromethyl groups. Based on data from structural analogs, its chemical shift is predicted to be in the range of -62.0 to -63.0 ppm when measured in CDCl3 relative to CFCl3. For professionals in drug discovery, understanding and accurately measuring this parameter is not just an academic exercise. It provides a baseline for observing changes upon binding to a biological target, enabling the use of this molecule or similar fragments in screening campaigns and mechanistic studies. By following a robust and self-validating experimental workflow, researchers can leverage the power of 19F NMR to accelerate the development of novel therapeutics.
References
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- Alfa Chemistry. 19F NMR Chemical Shift Table.
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- Manglik, A., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 61(3-4), 247-255.
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- ResearchGate. (Various Authors). Series of 19 F NMR spectra recorded during the process of warming a...
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An In-depth Technical Guide to the Environmental Fate and Degradation of 4-Chloro-3-methylbenzotrifluoride
This guide provides a comprehensive technical overview of the environmental fate and degradation of 4-Chloro-3-methylbenzotrifluoride. It is intended for researchers, environmental scientists, and professionals in the pharmaceutical and agrochemical industries who require a deep understanding of the environmental behavior of this and structurally similar halogenated aromatic compounds.
Executive Summary
4-Chloro-3-methylbenzotrifluoride is a halogenated aromatic compound, and its environmental persistence, degradation pathways, and potential for bioaccumulation are of significant interest. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from closely related analogs, such as 4-chlorobenzotrifluoride (pCBTF), and established principles of environmental chemistry to provide a robust predictive assessment. The trifluoromethyl group imparts significant chemical stability, suggesting that biotic and abiotic degradation processes may be slow. Volatilization is predicted to be a primary mode of environmental transport. This document will delve into the anticipated physicochemical properties, abiotic and biotic degradation mechanisms, potential for bioaccumulation, and ecotoxicological implications of 4-Chloro-3-methylbenzotrifluoride, while also outlining the necessary experimental protocols to validate these predictions.
Introduction and Physicochemical Properties
4-Chloro-3-methylbenzotrifluoride belongs to a class of substituted benzotrifluorides that are important intermediates in the synthesis of various commercial products, including herbicides, dyes, and pharmaceuticals.[1] The presence of chlorine, a methyl group, and a trifluoromethyl group on the benzene ring dictates its environmental behavior. The trifluoromethyl group, in particular, is known for its high stability, which can contribute to the persistence of the molecule.[2]
| Property | Predicted Value/Characteristic for 4-Chloro-3-methylbenzotrifluoride | Rationale/Comparison with Analogs |
| Molecular Formula | C₈H₆ClF₃ | - |
| Molecular Weight | 194.58 g/mol | - |
| Physical State | Liquid | Similar to other substituted benzotrifluorides. |
| Water Solubility | Low to Moderate | 4-chlorobenzotrifluoride has a water solubility of 29 mg/L.[3] The addition of a methyl group may slightly decrease solubility. |
| Vapor Pressure | High | 4-chlorobenzotrifluoride has a vapor pressure of 8 mm Hg at 25°C, indicating a high tendency to volatilize.[3] The methyl group may slightly lower the vapor pressure compared to its unmethylated analog. |
| Octanol-Water Partition Coefficient (log Kow) | High | The presence of a chlorine atom and a trifluoromethyl group suggests a high degree of lipophilicity, leading to a high log Kow and a potential for bioaccumulation. |
| Henry's Law Constant | High | A high vapor pressure and moderate water solubility suggest a high Henry's Law Constant, indicating a strong tendency to partition from water to air. |
Environmental Distribution and Transport
The physicochemical properties of 4-Chloro-3-methylbenzotrifluoride suggest that volatilization will be a major process governing its environmental distribution.
Volatilization
With a predicted high vapor pressure and Henry's Law Constant, 4-Chloro-3-methylbenzotrifluoride is expected to readily volatilize from both soil and water surfaces.[4][5] The rate of volatilization from soil is influenced by factors such as soil type, moisture content, temperature, and air movement.[6] In aquatic systems, volatilization is expected to be a significant removal mechanism, with estimated half-lives in a model river and lake for the related 4-chlorobenzotrifluoride being 4 hours and 5 days, respectively.[4]
Soil and Sediment Sorption
Due to its expected low to moderate water solubility and high lipophilicity, 4-Chloro-3-methylbenzotrifluoride is likely to adsorb to soil organic matter and sediment.[4] This sorption will reduce its bioavailability for microbial degradation and its mobility in the subsurface environment. The extent of sorption is typically quantified by the soil organic carbon-water partitioning coefficient (Koc). While an experimental value for 4-Chloro-3-methylbenzotrifluoride is unavailable, it is anticipated to be significant.
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photolysis, are crucial in determining the persistence of organic compounds in the environment.
Hydrolysis
Hydrolysis is not expected to be a significant degradation pathway for 4-Chloro-3-methylbenzotrifluoride under typical environmental pH and temperature conditions. The carbon-chlorine and carbon-trifluoromethyl bonds on an aromatic ring are generally resistant to hydrolysis.[4] The trifluoromethyl group is notably stable and resistant to hydrolysis.[2]
Photodegradation
Photodegradation, or photolysis, involves the breakdown of a chemical by light energy. Aromatic compounds can undergo direct photolysis by absorbing light, or indirect photolysis mediated by other light-absorbing substances in the environment, such as dissolved organic matter.
While specific data for 4-Chloro-3-methylbenzotrifluoride is lacking, studies on other halogenated aromatic compounds suggest that photodegradation in the atmosphere and in sunlit surface waters could be a relevant degradation pathway.[7] The primary atmospheric degradation mechanism for many volatile organic compounds is reaction with hydroxyl radicals (•OH).[8] The rate of this reaction will determine the atmospheric lifetime of 4-Chloro-3-methylbenzotrifluoride.
Biotic Degradation
The biodegradation of 4-Chloro-3-methylbenzotrifluoride by microorganisms is a key factor in its ultimate removal from the environment. However, the presence of both a chlorine atom and a trifluoromethyl group is likely to make it recalcitrant to microbial attack.
Aerobic Biodegradation
Under aerobic conditions, bacteria and fungi can degrade halogenated aromatic compounds through various enzymatic pathways. A common initial step is the oxidation of the aromatic ring by dioxygenase enzymes, leading to the formation of catechols.[9] These catechols can then undergo ring cleavage. However, the trifluoromethyl group can hinder these enzymatic processes.[2] It is plausible that co-metabolism, where the degradation occurs in the presence of another growth-supporting substrate, may be the primary mechanism for the aerobic biodegradation of 4-Chloro-3-methylbenzotrifluoride.
Anaerobic Biodegradation
Under anaerobic conditions, reductive dehalogenation, where the halogen is removed and replaced by a hydrogen atom, is a common pathway for the degradation of chlorinated aromatic compounds.[10] It is possible that the chlorine atom on 4-Chloro-3-methylbenzotrifluoride could be removed via this mechanism. The subsequent degradation of the resulting 3-methylbenzotrifluoride would likely be slow. Studies on related benzotriazoles have shown that biodegradation can occur under various redox conditions, with different efficiencies.[11][12]
Proposed Biodegradation Pathway
A hypothetical biodegradation pathway for 4-Chloro-3-methylbenzotrifluoride is presented below. This pathway is inferred from known metabolic routes of similar compounds and requires experimental validation.
Bioaccumulation and Ecotoxicity
Bioaccumulation
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues. The high predicted octanol-water partition coefficient (log Kow) of 4-Chloro-3-methylbenzotrifluoride suggests a significant potential for bioaccumulation in aquatic organisms. The related compound, 4-chlorobenzotrifluoride, has an estimated bioconcentration factor (BCF) of 110, indicating a high potential for bioconcentration.[4] Experimental determination of the BCF for 4-Chloro-3-methylbenzotrifluoride is necessary for a definitive assessment.
Ecotoxicity
The ecotoxicity of 4-Chloro-3-methylbenzotrifluoride to aquatic and terrestrial organisms has not been extensively studied. However, data from similar compounds can provide an initial assessment. For instance, 4-chlorobenzotrifluoride is considered a "principal organic contaminant" in some jurisdictions, with established maximum contaminant levels in water.[3] Acute and chronic toxicity testing on representative aquatic organisms (e.g., algae, daphnids, and fish) is essential to characterize the environmental risk posed by this compound.
Experimental Protocols for Environmental Fate Assessment
To definitively determine the environmental fate of 4-Chloro-3-methylbenzotrifluoride, a series of standardized laboratory experiments are required. The following outlines the key experimental workflows.
Hydrolysis Rate Determination (OECD 111)
This protocol determines the rate of abiotic hydrolysis as a function of pH.
-
Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Incubation: Add a known concentration of 4-Chloro-3-methylbenzotrifluoride to each buffer solution. Incubate triplicate samples in the dark at a constant temperature (e.g., 25°C).
-
Sampling and Analysis: At predetermined time intervals, withdraw aliquots and analyze the concentration of the parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Plot the natural logarithm of the concentration versus time to determine the first-order rate constant and the half-life at each pH.
Aerobic and Anaerobic Biodegradation (OECD 301, 308)
These protocols assess the extent and rate of biodegradation in aqueous and soil/sediment systems.
-
Inoculum Preparation: Collect activated sludge (for water) or environmental soil/sediment samples as a source of microorganisms.
-
Test System Setup:
-
Aerobic: Add the test compound to a mineral medium inoculated with activated sludge. Aerate continuously.
-
Anaerobic: Add the test compound to an anaerobic medium with soil/sediment and an appropriate electron acceptor (e.g., nitrate, sulfate). Maintain anaerobic conditions.
-
-
Incubation: Incubate the test systems in the dark at a controlled temperature.
-
Analysis: Monitor the degradation of the parent compound and the formation of potential metabolites over time using HPLC or GC-MS. For aerobic tests, measure CO₂ evolution or O₂ consumption to determine mineralization.
-
Data Analysis: Calculate the percentage of degradation and the degradation half-life.
Photodegradation in Water (OECD 316)
This protocol determines the rate of photodegradation in an aqueous environment.
-
Solution Preparation: Prepare a solution of 4-Chloro-3-methylbenzotrifluoride in sterile, purified water.
-
Irradiation: Expose the solution to a light source that simulates natural sunlight. Use a dark control to account for any non-photolytic degradation.
-
Sampling and Analysis: Periodically sample the irradiated and dark control solutions and analyze for the parent compound and potential photoproducts.
-
Data Analysis: Determine the photodegradation rate constant and half-life.
Conclusion and Future Directions
The environmental fate of 4-Chloro-3-methylbenzotrifluoride is likely characterized by persistence, with volatilization being a primary transport mechanism. The stability of the trifluoromethyl group suggests that both abiotic and biotic degradation will be slow. The potential for bioaccumulation is high and warrants further investigation.
To provide a definitive environmental risk assessment, further experimental research is crucial. Specifically, studies should focus on:
-
Determining the precise physicochemical properties of 4-Chloro-3-methylbenzotrifluoride.
-
Quantifying the rates of hydrolysis, photolysis, and biodegradation under various environmental conditions.
-
Identifying the major degradation products and elucidating the degradation pathways.
-
Measuring the bioaccumulation factor in relevant aquatic organisms.
-
Conducting comprehensive ecotoxicity studies to determine the potential effects on non-target organisms.
The insights gained from such research will be invaluable for ensuring the safe use and management of this and other structurally related compounds in the chemical industry.
References
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2019). Some Industrial Chemical Intermediates and Solvents. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (No. 124). International Agency for Research on Cancer. [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. [Link]
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Curran, D. P., et al. (1999). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In Modern Solvents in Organic Synthesis (pp. 79-117). Springer, Berlin, Heidelberg. [Link]
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Bedos, C., et al. (2003). Mass transfer of pesticides into the atmosphere by volatilization from soils and plants: Overview. Agronomie, 23(2), 95-112. [Link]
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Lin, K., & Gan, J. (2013). Photodegradation of three benzotriazoles induced by four FeIII–carboxylate complexes in water under ultraviolet irradiation. Environmental Chemistry, 10(3), 157-164. [Link]
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Hartmann, J., Reineke, W., & Knackmuss, H. J. (1979). Metabolism of 3-chloro-, 4-chloro-, and 3, 5-dichlorobenzoate by a pseudomonad. Applied and environmental microbiology, 37(3), 421-428. [Link]
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Jia, A., et al. (2012). Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions. Chemosphere, 85(6), 968-973. [Link]
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Hart, D. S., et al. (2012). Acute and chronic toxicity of benzotriazoles to aquatic organisms. Environmental toxicology and chemistry, 31(2), 429-436. [Link]
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Jia, A., et al. (2012). Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions. ResearchGate. [Link]
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Godejohann, D., et al. (2023). Assessment of the bioaccumulation potential of four commonly used phenolic benzotriazoles based on in silico and experimental in vivo data. Journal of Applied Toxicology, 43(10), 1545-1556. [Link]
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Andreu, I., et al. (2021). Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers and Visible Light. Digital.CSIC. [Link]
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Spencer, W. F., et al. (1988). Volatilization of Organic Chemicals from Soil as Related to Their Henry's Law Constants. Journal of Environmental Quality, 17(3), 504-509. [Link]
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Zhang, Y., et al. (2022). The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO3(MgO)/ZrO2 Catalyst. Molecules, 27(13), 4253. [Link]
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Engesser, K. H., et al. (1989). Bacterial metabolism of side-chain-fluorinated aromatics: unproductive meta-cleavage of 3-trifluoromethylcatechol. Archives of microbiology, 151(2), 189-197. [Link]
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New York State Department of Health. (1998). Ambient Water Quality Value for Protection of Sources of Potable Water for 4-Chlorobenzotrifluoride. [Link]
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van der Linden, A. M. A., et al. (1995). Volatilization of pesticides. RIVM report 679102030. [Link]
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Carey, J. H., & Fox, M. E. (1981). Persistence of 3-(trifluoromethyl)-4-nitrophenol in aquatic environments. ResearchGate. [Link]
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Helbling, D. E., et al. (2024). Microbial Metabolic Enzymes, Pathways and Microbial Hosts for Co-Metabolic Degradation of Organic Micropollutants in Wastewater. ResearchGate. [Link]
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Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205. [Link]
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Cupitt, L. T. (1987). Atmospheric Persistence of Eight Air Toxics. EPA/600/3-87/004. [Link]
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Hart, D. S., et al. (2012). Acute and chronic toxicity of benzotriazoles to aquatic organisms. ResearchGate. [Link]
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Coschigano, P. N., & Young, L. Y. (1997). Metabolism of both 4-chlorobenzoate and toluene under denitrifying conditions by a constructed bacterial strain. Applied and environmental microbiology, 63(2), 652-657. [Link]
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Rathbun, R. E., & Tai, D. Y. (1984). Volatilization of benzene and eight alkyl-substituted benzene compounds from water. Water Research, 18(1), 23-29. [Link]
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Nelson, M. J., et al. (1988). Trichloroethylene metabolism by microorganisms that degrade aromatic compounds. Applied and environmental microbiology, 54(2), 604-606. [Link]
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Wang, Y., et al. (2024). Volatilization of benzene on soil surface under different factors: evaluation and modeling. Sustainable Environment Research, 34(1), 18. [Link]
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A'Bear, A. D., et al. (2023). Biodegradation of Emerging Contaminants Controlled by Biological and Chemical Factors. Water, 15(13), 2351. [Link]
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Drossman, H., et al. (1988). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA/600/3-88/013. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 1-Chloro-2-methyl-4-(trifluoromethyl)benzene via Sandmeyer Reaction
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 1-chloro-2-methyl-4-(trifluoromethyl)benzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is achieved by converting the primary aromatic amine, 4-chloro-3-methylaniline, into a diazonium salt, which is subsequently displaced by a chlorine atom using a copper(I) chloride catalyst. This classic transformation, known as the Sandmeyer reaction, offers a reliable and scalable route to the target compound. This guide details the underlying reaction mechanisms, provides a step-by-step experimental protocol, outlines critical safety precautions, and offers expert insights into process optimization.
Introduction & Scientific Principles
Substituted trifluoromethyl-biphenyls are crucial structural motifs in medicinal chemistry and materials science. The target molecule, this compound, serves as a versatile building block for more complex molecular architectures. Its utility stems from the unique electronic properties conferred by the trifluoromethyl group and the multiple reactive sites on the benzene ring.[1]
The synthetic strategy detailed herein employs the Sandmeyer reaction, a cornerstone of aromatic chemistry discovered by Traugott Sandmeyer in 1884. This two-stage process is indispensable for introducing a range of substituents onto an aromatic ring that are not easily accessible through direct electrophilic aromatic substitution.
Stage 1: Diazotization The first stage involves the conversion of the primary arylamine, 4-chloro-3-methylaniline, into its corresponding diazonium salt. This is achieved by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, as these intermediates are prone to decomposition at higher temperatures.[2] The active electrophile is the nitrosonium ion (NO⁺), which attacks the nucleophilic nitrogen of the amine.
Stage 2: Sandmeyer Reaction (Chlorination) The second stage is the copper(I)-catalyzed substitution of the diazonium group (–N₂⁺) with a chloride ion. The mechanism is understood to proceed via a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[3] This forms an aryl radical, dinitrogen gas (N₂), and a copper(II) species. The aryl radical then abstracts a chlorine atom from the copper(II) chloride, yielding the final product, this compound, and regenerating the copper(I) catalyst.[3][4] The use of a copper(I) salt is critical for the reaction's efficiency.[5]
Reaction Scheme
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | M.W. ( g/mol ) | Amount | Moles (mol) |
| 4-Chloro-3-methylaniline | ≥98% | Sigma-Aldrich | 195.62 | 19.56 g | 0.10 |
| Hydrochloric Acid (conc.) | 37% w/w | Fisher Scientific | 36.46 | 30 mL | ~0.36 |
| Sodium Nitrite (NaNO₂) | ACS Reagent | J.T. Baker | 69.00 | 7.25 g | 0.105 |
| Copper(I) Chloride (CuCl) | ≥97% | Acros Organics | 98.99 | 12.0 g | 0.12 |
| Diethyl Ether | Anhydrous | EMD Millipore | 74.12 | 200 mL | - |
| Sodium Bicarbonate (sat. soln.) | Laboratory | - | - | 100 mL | - |
| Magnesium Sulfate (anhydrous) | Laboratory | - | - | 10 g | - |
| Deionized Water | - | - | 18.02 | 250 mL | - |
Equipment
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer with a Teflon paddle
-
Dropping funnel (100 mL)
-
Thermometer (-20 to 100 °C)
-
Ice-salt bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Distillation apparatus (fractional)
-
Standard laboratory glassware
Detailed Step-by-Step Procedure
Part A: Preparation of the Diazonium Salt Solution
-
Acidic Dissolution: In the 500 mL three-neck flask, combine 4-chloro-3-methylaniline (19.56 g, 0.10 mol) and 60 mL of deionized water. While stirring, slowly add concentrated hydrochloric acid (25 mL, ~0.30 mol). The aniline salt will precipitate.
-
Cooling: Place the flask in an ice-salt bath and cool the vigorously stirred slurry to 0 °C. It is crucial to maintain the temperature between 0 and 5 °C for the entire diazotization process to prevent premature decomposition of the diazonium salt.[6]
-
Nitrite Addition: Dissolve sodium nitrite (7.25 g, 0.105 mol) in 25 mL of deionized water and transfer this solution to the dropping funnel.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold aniline salt slurry over 30-45 minutes. The rate of addition must be controlled to keep the temperature below 5 °C. The solid will gradually dissolve, resulting in a clear or slightly yellow diazonium salt solution.
-
Verification: After the addition is complete, stir for an additional 15 minutes. Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper; an immediate blue-black color indicates a slight excess. If the test is negative, add a small amount of the nitrite solution until a positive test is achieved.
Part B: Sandmeyer Reaction and Product Isolation
-
Catalyst Preparation: In a separate 1 L beaker, dissolve copper(I) chloride (12.0 g, 0.12 mol) in concentrated hydrochloric acid (5 mL, ~0.06 mol) and 50 mL of water. A gentle warming may be required to facilitate dissolution. Cool this solution to room temperature.
-
Decomposition of Diazonium Salt: While stirring the copper(I) chloride solution vigorously, slowly add the cold diazonium salt solution prepared in Part A. The addition should be regulated to control the evolution of nitrogen gas. A dark, oily product will begin to form.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition and nitrogen evolution.
-
Work-up: Cool the reaction mixture back to room temperature. Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic extracts and wash successively with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product is a dark oil. Purify by vacuum distillation to obtain this compound as a colorless liquid. Collect the fraction boiling at the appropriate temperature (literature boiling point for a similar isomer, 4-chlorobenzotrifluoride, is 139.3 °C at atmospheric pressure).[1]
Process Workflow Diagram
Safety Precautions and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene). All operations should be performed inside a certified chemical fume hood.[7]
-
Reagent Hazards:
-
4-chloro-3-methylaniline: Toxic upon ingestion, inhalation, and skin contact. Handle with care.[8]
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme caution.
-
Sodium Nitrite: Oxidizer. Toxic if swallowed.
-
Aryl Diazonium Salts: Potentially explosive, especially when isolated in a dry state. NEVER isolate the diazonium salt intermediate. Always use it in solution immediately after preparation.[9]
-
-
Reaction Hazards: The decomposition of the diazonium salt is highly exothermic and releases a large volume of nitrogen gas. Ensure the reaction is well-vented and the addition rate is controlled to prevent a runaway reaction.
-
Waste Disposal: Aqueous waste containing residual copper salts should be collected and treated as heavy metal waste. Organic waste should be collected in a designated halogenated solvent waste container. Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Diazonium salt decomposed due to high temperature. 2. Incomplete diazotization. 3. Inefficient extraction. | 1. Ensure rigorous temperature control (0-5 °C) during nitrite addition. 2. Verify complete diazotization with starch-iodide paper. 3. Perform an additional extraction of the aqueous layer. |
| Formation of Dark Tars | Side reactions, such as azo coupling or phenol formation, due to incorrect pH or high temperature. | Maintain a strongly acidic environment (pH < 2) and low temperature throughout the diazotization and addition steps. |
| Incomplete Reaction | Insufficient heating after addition of diazonium salt. | Ensure the final heating step at 50-60 °C is performed for at least 30 minutes to drive the reaction to completion. |
References
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
- Google Patents. (2012). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
ACS Omega. (2019). Copper-Catalyzed Electrophilic Chlorocyclization Reaction Using Sodium Chloride as the Source of Electrophilic Chlorine. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
-
NPTEL. (n.d.). Module 7: Aromatic Diazonium Salts. [Link]
-
Kolkata University. (n.d.). Organic Chemistry-4. [Link]
-
Angene Chemical. (2024). Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)aniline. [Link]
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- 2. spcmc.ac.in [spcmc.ac.in]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Copper-Catalyzed Electrophilic Chlorocyclization Reaction Using Sodium Chloride as the Source of Electrophilic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. angenechemical.com [angenechemical.com]
- 9. pubs.acs.org [pubs.acs.org]
1-Chloro-2-methyl-4-(trifluoromethyl)benzene as a building block in organic synthesis
Application Notes & Protocols: 1-Chloro-2-methyl-4-(trifluoromethyl)benzene
A Versatile Building Block for Advanced Organic Synthesis
Introduction: The Strategic Value of a Fluorinated Aryl Halide
This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates three key features that impart unique reactivity and desirable properties to target molecules:
-
Aryl Chloride: The chlorine atom serves as a versatile reactive handle, primarily for palladium-catalyzed cross-coupling reactions. While less reactive than the corresponding bromide or iodide, its lower cost and greater stability make it an attractive coupling partner, especially with modern, highly active catalyst systems.
-
Trifluoromethyl Group (-CF3): This moiety is a cornerstone of modern drug design. The strong electron-withdrawing nature of the -CF3 group significantly impacts the electronic properties of the aromatic ring, influencing reaction outcomes. In a pharmaceutical context, its inclusion can enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate pKa, often leading to improved pharmacokinetic profiles and binding affinity.[1]
-
Methyl Group (-CH3): The ortho-methyl group provides steric bulk adjacent to the chloro substituent. This steric hindrance can influence the regioselectivity of certain reactions and affect the kinetics of catalyst association. It also provides a potential site for further functionalization through radical reactions.
This combination makes this compound an ideal starting material for synthesizing complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2]
Physicochemical Properties & Safety Data
Proper handling and storage are paramount when working with this reagent. The following data provides a quick reference for laboratory use.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Synonyms | 4-Chloro-3-methylbenzotrifluoride, 2-Chloro-5-trifluoromethyltoluene | PubChem[3] |
| CAS Number | 97399-46-7 | PubChem[3] |
| Molecular Formula | C₈H₆ClF₃ | PubChem[3] |
| Molecular Weight | 194.58 g/mol | PubChem[3] |
| Appearance | Clear, colorless liquid | OSHA[4] |
| Boiling Point | ~136-138 °C (277-280 °F) | OSHA[4] |
| Density | ~1.34 g/cm³ | OSHA[4] |
Safety & Handling Summary:
-
Hazard Statements: This chemical is considered hazardous. It may cause skin sensitization and is suspected of causing cancer.[5][6] It can also cause respiratory irritation.[7]
-
Precautionary Measures: Use only in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors.[6][7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[7]
-
In case of contact: In case of skin contact, wash with plenty of water. For eye contact, rinse immediately with plenty of water for at least 15 minutes.[7] If exposed or concerned, seek medical attention.[6]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The most powerful and widespread application of this building block is in palladium-catalyzed cross-coupling, a Nobel Prize-winning technology that forges new carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[8]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating a new carbon-carbon bond between the aryl chloride and an organoboron compound (e.g., a boronic acid or ester).[9][10] This reaction is fundamental in constructing biaryl structures, which are prevalent in pharmaceuticals and organic electronics.
Expert Rationale: The key to successfully coupling an electron-deficient and sterically influenced aryl chloride like our title compound lies in the catalyst system.
-
Palladium Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.
-
Ligand: Aryl chlorides require highly active, electron-rich, and sterically bulky phosphine ligands. Ligands like RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) or XPhos create a coordinatively unsaturated, highly reactive palladium center that can readily undergo oxidative addition into the strong C-Cl bond.[11][12]
-
Base: A base, such as K₂CO₃ or K₃PO₄, is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the catalytic cycle.[8][10]
-
Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is often used. The water helps to solubilize the inorganic base and facilitates the formation of the active boronate.[11]
Caption: General scheme for Suzuki-Miyaura coupling.
This protocol is a representative example for the synthesis of 2-methyl-4-(trifluoromethyl)-1,1'-biphenyl.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
RuPhos (0.04 equiv., 4 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv.)
-
Toluene and Deionized Water (10:1 v/v)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and anhydrous K₂CO₃ (3.0 equiv.) under a nitrogen or argon atmosphere.
-
Reagent Addition: Add this compound (1.0 equiv.) and phenylboronic acid (1.2 equiv.).
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe to achieve a final concentration of approximately 0.25 M with respect to the aryl chloride.
-
Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[13][14] This reaction is invaluable for synthesizing anilines and their derivatives, which are critical components of countless pharmaceuticals.
Expert Rationale: Similar to the Suzuki coupling, the success of this transformation on an aryl chloride hinges on a highly active catalyst system.
-
Ligand: Bulky, electron-rich biarylphosphine ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are exceptionally effective. They promote the rate-limiting reductive elimination step and stabilize the palladium catalyst, preventing decomposition.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. It deprotonates the amine, generating the amide in situ, which is the active nucleophile that participates in the catalytic cycle.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base.
Caption: General scheme for Buchwald-Hartwig amination.
This protocol details a representative coupling to form 4-(2-methyl-4-(trifluoromethyl)phenyl)morpholine.
Materials:
-
This compound (1.0 equiv.)
-
Morpholine (1.5 equiv.)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.015 equiv., 1.5 mol%)
-
XPhos (0.03 equiv., 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv.)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a robust stream of nitrogen, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.) to a dry Schlenk tube.
-
Solvent & Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv.) and morpholine (1.5 equiv.) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C in an oil bath with stirring. Monitor the reaction by GC-MS or LC-MS. The reaction is often complete in 6-18 hours.
-
Workup: After cooling to room temperature, carefully quench the reaction with a small amount of water. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter and concentrate the organic phase. Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.
Experimental Workflow & Logic
The success of these sensitive organometallic reactions relies on a rigorously controlled experimental setup to exclude oxygen and moisture.
Caption: Standard workflow for cross-coupling reactions.
Conclusion
This compound is a valuable and versatile reagent for constructing complex molecular architectures. Its utility is most profoundly demonstrated in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the efficient formation of C-C and C-N bonds, respectively. By leveraging modern, highly active catalyst systems, researchers can overcome the inherent low reactivity of the aryl chloride bond to access a wide array of novel compounds for drug discovery and materials science. The protocols and rationale provided herein serve as a robust starting point for scientists aiming to incorporate this strategic building block into their synthetic campaigns.
References
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. [Online] Available at: [Link]
-
PubChem. This compound. [Online] Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Online] Available at: [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Online] Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. [Online] Available at: [Link]
-
LookChem. CAS No.503070-57-3,Benzene, 2-[[2-[(6-broMohexyl)oxy]ethoxy]Methyl]. [Online] Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Airgas. (2021). SAFETY DATA SHEET: 4-Chlorobenzotrifluoride. [Online] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). 1-CHLORO-4-TRIFLUOROMETHYLBENZENE. [Online] Available at: [Link]
-
Khan, I., & Ibrar, A. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank. [Online] Available at: [Link]
- Google Patents. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
-
Pharmaffiliates. Benzene, 2-[[2-[(6-broMohexyl)oxy]ethoxy]Methyl]-1,3-dichloro. [Online] Available at: [Link]
-
ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Online] Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Online] Available at: [Link]
-
Amazon S3. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online] Available at: [Link]
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- 3. This compound | C8H6ClF3 | CID 13489932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | Occupational Safety and Health Administration [osha.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. airgas.com [airgas.com]
- 7. fishersci.com [fishersci.com]
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- 10. Suzuki Coupling [organic-chemistry.org]
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- 12. books.rsc.org [books.rsc.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Chloro-2-methyl-4-(trifluoromethyl)benzene
Abstract
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 1-chloro-2-methyl-4-(trifluoromethyl)benzene, a key building block in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. The inherent challenges posed by this substrate—namely the steric hindrance from the ortho-methyl group and the electronic deactivation by the trifluoromethyl group—necessitate carefully optimized reaction conditions. This document offers a detailed examination of Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions, presenting both the theoretical underpinnings and practical, step-by-step protocols. The causality behind the selection of catalysts, ligands, bases, and solvents is thoroughly discussed to provide researchers, scientists, and drug development professionals with a robust framework for the successful synthesis of novel compounds.
Introduction: The Unique Challenges of this compound
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] However, the reactivity of aryl halides in these transformations is not uniform. Aryl chlorides, in particular, present a significant challenge due to the high dissociation energy of the C-Cl bond compared to their bromide and iodide counterparts.[2]
The substrate, this compound, encapsulates a dual challenge for chemists:
-
Steric Hindrance: The methyl group at the ortho-position to the chlorine atom sterically encumbers the site of oxidative addition to the palladium(0) catalyst, a critical first step in the catalytic cycle.
-
Electronic Effects: The potent electron-withdrawing trifluoromethyl (-CF3) group modifies the electronic properties of the aromatic ring, which can influence the rates of key steps in the catalytic cycle.
Overcoming these hurdles requires the use of sophisticated catalyst systems, typically involving bulky, electron-rich phosphine ligands that can facilitate the challenging oxidative addition step and promote efficient reductive elimination.[3] This guide will dissect the strategies and methodologies to effectively employ this valuable synthetic intermediate.
General Workflow for Palladium-Catalyzed Cross-Coupling
A generalized workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. Key to success is the rigorous exclusion of oxygen and moisture, as the palladium(0) active catalyst and some reagents are sensitive to air.
Figure 1: General Experimental Workflow.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for forming biaryl structures by coupling an aryl halide with an organoboron reagent.[4] For a substrate like this compound, the choice of a highly active catalyst system is paramount.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The oxidative addition of the sterically hindered and electron-deficient aryl chloride to the Pd(0) center is often the rate-limiting step. The use of bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiarylphosphines (e.g., RuPhos, XPhos), is crucial as they stabilize the Pd(0) species and accelerate the oxidative addition.[3] The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is facilitated by a base which activates the organoboron species.[6]
Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is adapted from established methods for the coupling of electron-poor and sterically hindered aryl chlorides.[7][8]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium carbonate (K2CO3), finely ground and dried
-
Toluene, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (3.0 mmol).
-
Add Pd(OAc)2 (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene (4 mL) and degassed water (0.4 mL) via syringe.
-
Stir the mixture vigorously and heat to 80-100 °C in an oil bath.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[8]
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Arylboronic Acid | Pd(OAc)2 (2) | RuPhos (4) | K2CO3 | Toluene/H2O | 80-100 | Good to Excellent[7] |
| Alkyltrifluoroborate | Pd(OAc)2 (2) | RuPhos (4) | K2CO3 | Toluene/H2O | 80 | Good to Excellent[7] |
| Heteroarylboronic Acid | Pd(dppf)Cl2 (10) | dppf | Na3PO4 | Dioxane/H2O | 100 | Moderate to Good[9] |
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. The coupling of this compound with primary or secondary amines requires a highly active catalyst system to overcome the substrate's low reactivity.
Mechanistic Insights
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The oxidative addition of the aryl chloride is a critical step, often facilitated by bulky, electron-rich phosphine ligands.[10] A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the C-N bond-forming reductive elimination.
Recommended Protocol: Coupling with Aniline
Materials:
-
This compound
-
Aniline
-
Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
In a glovebox or under a stream of argon, add Pd2(dba)3 (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol) and aniline (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the mixture at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Concentrate the filtrate and purify by flash column chromatography.
Heck Reaction: Olefin Arylation
The Heck reaction couples aryl halides with alkenes to form substituted olefins.[11] The reaction with an electron-deficient and sterically hindered aryl chloride like ours can be challenging, often requiring higher temperatures and specific catalyst systems.
Protocol Considerations
For the Heck reaction with this compound, a ligandless or phosphine-ligated palladium catalyst can be employed. The choice of base and solvent is critical for efficient catalyst turnover.[12]
Illustrative Protocol: Coupling with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)2)
-
Triethylamine (NEt3) or Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), and the base (NEt3, 2.0 mmol or K2CO3, 2.0 mmol).
-
Add anhydrous DMF or NMP (5 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Seal the vessel and heat to 120-140 °C for 16-24 hours.
-
Monitor the reaction by GC-MS.
-
Cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling reaction is the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst. This reaction is instrumental in synthesizing aryl alkynes, which are valuable intermediates in drug discovery and materials science.
Challenges and Strategies
The coupling of sterically hindered aryl chlorides in Sonogashira reactions can be sluggish. The success of the reaction often hinges on the use of a suitable palladium catalyst and ligand combination that can facilitate the oxidative addition step. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.
General Protocol Outline: Coupling with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Pd(PPh3)2Cl2 (Bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt3) or Diisopropylamine (DIPA)
-
THF or DMF, anhydrous
Procedure:
-
Combine this compound (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh3)2Cl2 (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) in a Schlenk flask.
-
Evacuate and backfill the flask with argon.
-
Add the anhydrous amine solvent (e.g., NEt3 or DIPA, 5 mL).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the amine hydrohalide salt.
-
Wash the filtrate with water or a dilute acid solution to remove excess amine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Applications in Drug Discovery and Development
The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The cross-coupling products derived from this compound are valuable intermediates for the synthesis of a wide range of biologically active molecules, including anti-cancer agents, anti-inflammatory drugs, and treatments for central nervous system disorders.
Conclusion
While this compound presents notable challenges for palladium-catalyzed cross-coupling reactions, the use of modern, highly active catalyst systems comprising bulky, electron-rich phosphine ligands enables its efficient transformation. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully utilize this versatile building block in the synthesis of complex molecular architectures for various applications, particularly in the realm of drug discovery and development. Careful optimization of reaction parameters remains key to achieving high yields and purity.
References
-
Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(13), 4855-4862. [Link]
-
Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters, 8(19), 4565-4568. [Link]
-
Zhang, C., et al. (2020). Base‐free Suzuki‐Miyaura Coupling of (Z)‐Trifluoromethyl Alkenyltriflates. ChemistrySelect, 5(42), 13099-13102. [Link]
- Google Patents. (2007). Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.
-
Littke, A. F., & Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(48), 16488-16497. [Link]
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Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]
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Fukuda, J., Nogi, K., & Yorimitsu, H. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters, 21(22), 8987-8991. [Link]
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Fujikawa, S., & Fujioka, T. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 67-76. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Ramirez-Contreras, R., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
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Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Inorganic Chemistry, 2008(28), 4393-4401. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. Retrieved from [Link]
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Shang, R., & Fu, Y. (2021). Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. Nature Communications, 12(1), 963. [Link]
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Organ, M. G., et al. (2016). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 35(11), 1788-1798. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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MH Chem. (2022). Suzuki Coupling Mechanism. [YouTube video]. Retrieved from [Link]
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Fukuda, J., Nogi, K., & Yorimitsu, H. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters, 21(22), 8987–8991. [Link]
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Beller, M., & Zapf, A. (1999). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Tetrahedron Letters, 40(19), 3865-3868. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Introduction: The Strategic Importance of the 2-Methyl-4-(trifluoromethyl)phenyl Scaffold
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Chloro-2-methyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This compound is a key building block in the synthesis of a wide range of biologically active molecules and functional materials. The strategic placement of the methyl and trifluoromethyl groups on the phenyl ring significantly influences its reactivity and imparts desirable properties to the resulting products. The trifluoromethyl group, a powerful electron-withdrawing group, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the displacement of the chloro substituent a facile and versatile transformation.[1][2] This moiety is frequently incorporated into pharmaceutical candidates to enhance metabolic stability, lipophilicity, and binding affinity. The adjacent methyl group provides steric and electronic modulation, allowing for fine-tuning of molecular properties.
These application notes provide a comprehensive guide to understanding and performing nucleophilic aromatic substitution reactions on this compound. We will delve into the underlying mechanistic principles, provide detailed experimental protocols for various nucleophiles, and offer practical guidance on reaction optimization and troubleshooting.
Mechanistic Insights: Driving Forces of the SNAr Reaction
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism, also known as the SNAr mechanism.[3] This process is fundamentally different from the SN1 and SN2 reactions observed with aliphatic halides.
Key Mechanistic Steps:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom.[3][4] This step is typically the rate-determining step of the reaction.[5] The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][6]
-
Stabilization of the Intermediate: The presence of the strongly electron-withdrawing trifluoromethyl group at the para position is crucial for the feasibility of this reaction.[1] It effectively delocalizes the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this high-energy intermediate.[7] The methyl group at the ortho position has a modest electron-donating effect through hyperconjugation, which slightly counteracts the activation by the trifluoromethyl group. However, its steric presence can influence the approach of the nucleophile.
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.[3][4]
The overall reaction rate is significantly enhanced by the presence of electron-withdrawing groups ortho and/or para to the leaving group.[5][6][7]
Visualizing the SNAr Mechanism:
Caption: The SNAr mechanism on this compound.
Experimental Protocols
General Considerations:
-
Safety: this compound and many of the reagents used are hazardous.[8][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all chemicals before use.[8][9][10]
-
Reagents and Solvents: Use anhydrous solvents and reagents where specified to avoid side reactions. Dipolar aprotic solvents such as DMF, DMSO, and NMP are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, thus increasing the nucleophilicity of the anion.[11]
-
Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[12]
Protocol 1: Synthesis of N-Aryl-2-methyl-4-(trifluoromethyl)anilines via Amination
This protocol describes the general procedure for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU or DIPEA) (1.5 - 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, or acetonitrile)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq).
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-2-methyl-4-(trifluoromethyl)aniline.
Data Presentation: Representative Amination Reactions
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K2CO3 | DMF | 120 | 12 | 85-95 |
| Morpholine | Cs2CO3 | DMSO | 100 | 8 | >90 |
| Piperidine | DBU | Acetonitrile | 80 | 16 | 80-90 |
| Benzylamine | K2CO3 | NMP | 130 | 10 | 85-95 |
Experimental Workflow for Amination:
Caption: General workflow for the amination of this compound.
Protocol 2: Synthesis of Aryl Ethers via O-Arylation
This protocol outlines the synthesis of aryl ethers through the reaction with alcohols or phenols.
Materials:
-
This compound
-
Alcohol or phenol (1.1 - 1.5 equivalents)
-
Strong base (e.g., NaH, KHMDS, or t-BuOK) (1.2 - 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)[11]
-
Round-bottom flask equipped with a magnetic stirrer and an inert atmosphere setup
Procedure:
-
Alkoxide/Phenoxide Formation: In a separate flask, dissolve the alcohol or phenol (1.1 - 1.5 eq) in the anhydrous solvent. Carefully add the strong base (1.2 - 2.0 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.
-
SNAr Reaction: To a stirred solution of this compound (1.0 eq) in the anhydrous solvent, add the freshly prepared alkoxide/phenoxide solution dropwise at room temperature.
-
The reaction may be heated to accelerate the rate, typically between 60 °C and 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, and follow the workup and purification steps as described in Protocol 1.
Data Presentation: Representative O-Arylation Reactions
| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | NaH | DMF | 80 | 10 | 80-90 |
| Methanol | NaH | THF | 60 | 12 | 75-85 |
| Isopropanol | t-BuOK | DMF | 90 | 16 | 70-80 |
| 4-Methoxyphenol | KHMDS | THF | 70 | 8 | >90 |
Protocol 3: Synthesis of Aryl Thioethers via S-Arylation
This protocol details the synthesis of aryl thioethers by reacting with thiols.
Materials:
-
This compound
-
Thiol (1.1 - 1.5 equivalents)
-
Base (e.g., K2CO3, Cs2CO3, or Et3N) (1.5 - 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask with a magnetic stirrer and inert atmosphere setup
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the anhydrous solvent, add the thiol (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq).
-
Heat the reaction mixture to a temperature between 60 °C and 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, follow the workup and purification procedures outlined in Protocol 1.
Data Presentation: Representative S-Arylation Reactions
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K2CO3 | DMF | 80 | 6 | >90 |
| Ethanethiol | Et3N | DMSO | 70 | 8 | 85-95 |
| Benzyl Mercaptan | Cs2CO3 | DMF | 90 | 10 | >90 |
Troubleshooting and Best Practices
-
Low Conversion: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent, or employing a stronger, less-coordinating base (e.g., Cs2CO3). Ensure all reagents and solvents are anhydrous, as water can deactivate strong bases and compete as a nucleophile.
-
Side Reactions: With certain nucleophiles, side reactions may occur. For instance, with primary amines, double arylation can be a problem. Using a slight excess of the amine can sometimes mitigate this.
-
Purification Challenges: The trifluoromethyl group can make compounds more volatile. Care should be taken during solvent removal under reduced pressure.
Conclusion
Nucleophilic aromatic substitution on this compound is a robust and highly versatile method for the synthesis of a diverse array of functionalized aromatic compounds. The protocols and insights provided in these application notes serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient construction of novel molecular architectures.
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
-
The Boffin. (2026, January 9). SNAr Reaction in Other Common Molecular Solvents. Wordpress. Retrieved from [Link]
- Google Patents. (n.d.). CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.
-
Smith, A. B., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4882–4885. [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of chemical research, 43(11), 1497–1508. [Link]
-
Master Organic Chemistry. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-benzyloxymethoxy-1-hexyne. Retrieved from [Link]
-
Crampton, M. R., et al. (2003). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (1), 135-141. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1973). The reaction of alkoxide ions with some chlorine-substituted norbornadienes. (20), 2339-2342. [Link]
-
Taylor & Francis Online. (n.d.). A Facile Synthesis of 4-(Trialkylmethyl)anilines by the Reaction of 4-(Trifluoromethyl)aniline with Grignard Reagents: Synthetic Communications. Retrieved from [Link]
-
ResearchGate. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved from [Link]
-
Nature. (2025, May 27). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, August 4). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
-
Airgas. (2021, September 15). 4 - SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 1,4‐bis(trifluoromethyl)benzene with AlCl3 in CHCl3 and.... Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Retrieved from [Link]
-
Occupational Safety and Health Administration. (2020, December 15). 1-CHLORO-4-TRIFLUOROMETHYLBENZENE. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of 1-Chloro-2-methyl-4-(trifluoromethyl)benzene in Pharmaceutical Intermediate Synthesis
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of modern pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). Among these, halogenated and trifluoromethylated aromatic compounds have emerged as privileged scaffolds due to their ability to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide focuses on 1-Chloro-2-methyl-4-(trifluoromethyl)benzene , a versatile intermediate whose structural features are pivotal in the synthesis of a range of pharmaceutical compounds, most notably in the class of multi-kinase inhibitors used in oncology.
The presence of a trifluoromethyl group (-CF3) can enhance metabolic stability and membrane permeability, while the chlorine and methyl substituents on the benzene ring provide handles for regioselective functionalization. This document provides a comprehensive overview of the synthesis and application of this key intermediate, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClF₃ | PubChem[1] |
| Molecular Weight | 194.58 g/mol | PubChem[1] |
| CAS Number | 52107-93-8 | - |
| Appearance | Colorless liquid | - |
| Boiling Point | ~185-187 °C | - |
| Density | ~1.36 g/cm³ | - |
Core Application: Synthesis of Multi-Kinase Inhibitors
This compound, and more commonly its precursor 4-chloro-3-(trifluoromethyl)aniline, is a cornerstone in the synthesis of several multi-kinase inhibitors, including the FDA-approved drugs Sorafenib and Regorafenib. These drugs function by targeting multiple signaling pathways involved in tumor growth and angiogenesis. The diaryl urea moiety is a key pharmacophore in these molecules, and this compound provides the critical trifluoromethylated phenyl ring of this urea linkage.
Workflow for the Synthesis of Diaryl Urea-Based Kinase Inhibitors
The general synthetic strategy involves the preparation of two key fragments that are then coupled to form the final diaryl urea structure.
Figure 1: General synthetic workflow for diaryl urea-based kinase inhibitors.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and the final coupling to yield Sorafenib as a representative example.
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol describes the synthesis of the title compound from 2-methyl-5-(trifluoromethyl)aniline. The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate[2].
Materials:
-
2-Methyl-5-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water
-
Diethyl ether or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-methyl-5-(trifluoromethyl)aniline (1 equivalent).
-
Add concentrated HCl (3 equivalents) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a slight color change.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated HCl (2 equivalents). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
-
Causality Behind Experimental Choices:
-
The low temperature (0-5 °C) during diazotization is crucial to prevent the premature decomposition of the unstable diazonium salt[3].
-
Copper(I) chloride acts as a catalyst to facilitate the substitution of the diazonium group with a chloride ion[2].
-
The final heating step ensures the complete conversion of the diazonium salt, maximizing the yield of the desired product.
Protocol 2: Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
The isocyanate is a highly reactive intermediate essential for the formation of the urea linkage. It is typically prepared from the corresponding aniline using a phosgenating agent. For safety reasons, triphosgene is often used as a solid, safer alternative to phosgene gas[4].
Materials:
-
4-Chloro-3-(trifluoromethyl)aniline
-
Triphosgene
-
Triethylamine or another suitable base
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen or argon atmosphere, dissolve 4-chloro-3-(trifluoromethyl)aniline (1 equivalent) in anhydrous DCM or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
-
Phosgenation:
-
In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous DCM or toluene.
-
Slowly add the triphosgene solution to the cooled aniline solution via a dropping funnel.
-
After the addition, slowly add triethylamine (2.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
-
The crude isocyanate is often of sufficient purity to be used directly in the next step. If further purification is required, it can be carefully distilled under high vacuum.
-
Causality Behind Experimental Choices:
-
Anhydrous conditions and an inert atmosphere are critical as isocyanates are highly reactive towards water and other nucleophiles[5].
-
The use of a base like triethylamine is necessary to neutralize the HCl generated during the reaction, driving the reaction to completion[4].
-
Triphosgene is a safer alternative to phosgene gas, as it is a solid that generates phosgene in situ[4].
Protocol 3: Synthesis of Sorafenib via Urea Formation
This final coupling step brings together the two key fragments to form the diaryl urea structure of Sorafenib[6].
Materials:
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate
-
4-(4-Aminophenoxy)-N-methylpicolinamide
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup:
-
In a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1 equivalent) in anhydrous DCM or THF.
-
Stir the solution at room temperature.
-
-
Urea Formation:
-
Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 equivalents) in the same anhydrous solvent to the solution of the aminophenoxy picolinamide.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS. A precipitate of the product may form during the reaction.
-
-
Work-up and Purification:
-
If a precipitate has formed, collect the solid by filtration and wash with the reaction solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure Sorafenib.
-
Causality Behind Experimental Choices:
-
The use of a slight excess of the isocyanate ensures complete consumption of the more valuable aminophenoxy picolinamide intermediate[6].
-
Anhydrous conditions are important to prevent the hydrolysis of the isocyanate to the corresponding aniline, which would lead to the formation of a symmetrical urea byproduct.
Alternative Applications and Future Directions
While the synthesis of kinase inhibitors is a major application, the structural motifs present in this compound make it a valuable building block for other areas of medicinal chemistry and agrochemical research[7][8]. The trifluoromethyl group is a key feature in many modern agrochemicals due to its impact on biological activity and stability[8]. Further exploration of this intermediate in the synthesis of novel herbicides, fungicides, and insecticides is a promising area of research.
In medicinal chemistry, the unique substitution pattern of this compound can be exploited to create novel scaffolds for a variety of therapeutic targets. Its potential as a precursor for compounds targeting other enzyme families or receptor systems warrants further investigation.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The intermediates, particularly the isocyanate, are moisture-sensitive and should be handled under an inert atmosphere. For detailed safety information, consult the material safety data sheet (MSDS) for each compound.
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis, offering a versatile platform for the construction of complex molecules. Its primary role in the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib highlights its significance in modern drug discovery. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors, paving the way for the development of new and improved therapeutic agents.
References
Sources
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- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]
- 6. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 1-Chloro-2-methyl-4-(trifluoromethyl)benzene and Its Derivatives
Abstract
This application note presents a systematic and robust approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Chloro-2-methyl-4-(trifluoromethyl)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The guide details a comprehensive strategy, from initial analyte characterization and column selection to mobile phase optimization and method validation, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] We further describe a forced degradation protocol to ensure the method's specificity and ability to separate the parent analyte from potential degradation products. This document is intended for researchers, analytical scientists, and quality control professionals involved in drug development and chemical manufacturing.
Introduction and Analyte Characterization
This compound is a substituted aromatic compound whose purity is critical for the efficacy and safety of downstream products. The presence of structurally similar derivatives, isomers, and potential degradants necessitates a highly selective and reliable analytical method. High-Performance Liquid Chromatography with UV detection is the technique of choice for such aromatic compounds due to its high resolution, sensitivity, and reproducibility.[3]
The target analyte is a non-polar, hydrophobic molecule, making Reversed-Phase HPLC (RP-HPLC) the most suitable mode of separation.[4][5] The core principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase; compounds are retained based on their hydrophobicity, with more non-polar compounds eluting later.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆ClF₃ | [6] |
| Molecular Weight | 194.58 g/mol | [6] |
| XLogP3 (LogP) | 3.8 | [6] |
| UV Absorption | Exhibits absorbance due to the aromatic ring | Inferred |
| Structure | Benzene ring with chloro, methyl, and trifluoromethyl groups | [6] |
The high LogP value confirms the hydrophobic nature of the molecule, guiding the selection of an appropriate reversed-phase column and mobile phase composition.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.
-
Column: A robust C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as the primary screening column.[7][8]
-
Chemicals:
-
This compound reference standard.
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC or Milli-Q grade.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂) for forced degradation studies.
-
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., Acetonitrile) to a final concentration of 1.0 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL for method development.
HPLC Method Development Strategy
The development of a robust HPLC method is a systematic process. The following workflow outlines the logical steps from initial screening to a finalized, validated method.
Caption: HPLC Method Development and Validation Workflow.
Step-by-Step Protocol
1. Wavelength Selection:
-
Inject the working standard solution (0.1 mg/mL).
-
Using the DAD/PDA, acquire the UV spectrum from 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax). For many benzene derivatives, a suitable wavelength is found around 254 nm, but experimental verification is crucial.[7][8]
2. Initial Column and Mobile Phase Screening:
-
Rationale: A C18 column is the industry standard for initial screening of hydrophobic compounds due to its wide applicability.[9] Acetonitrile is often chosen over methanol as the organic modifier for its lower viscosity and better UV transparency.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Detector: DAD at determined λmax.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
3. Gradient Optimization:
-
Scouting Gradient: Perform a broad linear gradient run to determine the approximate elution time and separation profile of the analyte and any visible impurities.
- Gradient Program: 10% B to 90% B over 20 minutes. Hold at 90% B for 5 minutes. Return to 10% B and equilibrate for 5 minutes.
-
Refining the Gradient: Based on the scouting run, adjust the gradient to improve resolution (Rs > 2 between the main peak and closest impurity) and reduce the run time.
- If peaks elute very late, increase the initial percentage of ACN.
- If peaks are poorly resolved, decrease the gradient slope (i.e., increase the run time over the elution window).
- A typical refined gradient might look like: 40% B to 75% B over 15 minutes.
4. Final Method and System Suitability:
-
Once an optimal separation is achieved, define the final method parameters.
-
Perform system suitability tests (SST) by injecting the working standard at least five times. The results must meet pre-defined criteria to ensure the system is performing correctly before any sample analysis.
Table 2: Final Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 50% B to 80% B in 15 min, hold at 80% for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD at 254 nm (Example λmax) |
| Injection Volume | 10 µL |
Table 3: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability (%RSD of Peak Area) | ≤ 2.0% for n=5 injections |
Forced Degradation Protocol (Stability-Indicating Method)
Forced degradation studies are essential to demonstrate that the analytical method can effectively separate the drug substance from its degradation products, a key requirement for a stability-indicating method.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]
Caption: Workflow for Forced Degradation Studies.
Protocol Steps:
-
Preparation: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of ACN:Water.
-
Acid Hydrolysis: Mix the API solution with 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2-8 hours). Cool, neutralize with NaOH, and dilute with mobile phase.
-
Base Hydrolysis: Mix the API solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C). Cool, neutralize with HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix the API solution with 3% H₂O₂. Keep at room temperature, protected from light, for a specified time. Dilute with mobile phase.
-
Thermal Degradation: Expose the solid API powder to dry heat (e.g., 80 °C) for 24-48 hours. Dissolve and dilute with mobile phase.
-
Photolytic Degradation: Expose the API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
-
Analysis: Inject all stressed samples, along with an unstressed control sample, into the HPLC system.
-
Evaluation:
-
Check for the appearance of new peaks (degradants).
-
Ensure the main analyte peak is resolved from all degradant peaks (Resolution Rs > 2.0).
-
Perform peak purity analysis using the DAD/PDA data to confirm that the analyte peak is spectrally pure in the presence of any co-eluting degradants.
-
Method Validation Overview (ICH Q2(R2))
Once the method is developed and its specificity is confirmed through forced degradation, it must be validated for its intended purpose.[13][14] The validation should be documented in a protocol and a final report.[13]
Table 4: Key Validation Parameters
| Parameter | Purpose | Typical Approach |
| Specificity | To ensure the signal is from the analyte of interest only. | Confirmed by forced degradation studies and peak purity analysis. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Analyze 5-6 concentrations across a range (e.g., 50-150% of working conc.). Plot a calibration curve and determine the correlation coefficient (r² ≥ 0.999). |
| Accuracy | To measure the closeness of the test results to the true value. | Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at 3 levels (e.g., 80%, 100%, 120%).[1] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability: 6 replicate injections of the same sample.[1] Intermediate Precision: Repeat on a different day with a different analyst or instrument. |
| LOD & LOQ | To determine the lowest concentration that can be reliably detected and quantified. | Calculated based on the signal-to-noise ratio (S/N of 3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters like flow rate (±10%), column temperature (±5 °C), and mobile phase composition (±2% organic). |
Conclusion
This application note provides a comprehensive, step-by-step guide for the development and validation of a stability-indicating RP-HPLC method for this compound and its derivatives. By following a logical workflow encompassing analyte characterization, systematic optimization of chromatographic conditions, and rigorous stress testing, a reliable and robust method can be established. This ensures the accurate assessment of purity and stability, which is paramount for quality control in the pharmaceutical and chemical industries.
References
-
Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available at: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
-
ResearchGate. (2020, April 7). RP-HPLC of strongly non-polar compound?. Available at: [Link]
-
International Conference on Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis, 5(3), 133-149. Available at: [Link]
-
ResearchGate. (2025, August 6). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Available at: [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13489932, this compound. Available at: [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Available at: [Link]
-
Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Available at: [Link]
-
Zhang, L. (2015). HPLC Determination of Four Derivatives of Benzene. Asian Journal of Chemistry, 27(1), 35-38. Available at: [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Papaspyrou, M., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Analytical Methods, 13(9), 1165-1174. Available at: [Link]
-
International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
WUR eDepot. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Available at: [Link]
-
Agilent Technologies. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Available at: [Link]
-
Journal of Chromatographic Science. (1986). Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography. Available at: [Link]
-
ResearchGate. (2025, August 5). The role of forced degradation studies in stability indicating HPLC method development. Available at: [Link]
-
Asian Journal of Chemistry. (2015, January 10). HPLC Determination of Four Derivatives of Benzene. Available at: [Link]
-
HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available at: [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]
-
NIST. WebBook, Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Available at: [Link]
-
Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
ResearchGate. (2026, January 8). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Available at: [Link]
-
Cheméo. Chemical Properties of Benzene, 1-chloro-3-(trifluoromethyl)- (CAS 98-15-7). Available at: [Link]
-
Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Columns. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. ACS Catalysis, 8(3), 2128–2132. Available at: [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hawach.com [hawach.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. This compound | C8H6ClF3 | CID 13489932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. youtube.com [youtube.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onyxipca.com [onyxipca.com]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
Purification of crude 1-Chloro-2-methyl-4-(trifluoromethyl)benzene by distillation or chromatography
Welcome to the technical support center for the purification of 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purification of this crucial intermediate. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Compound Overview and Physicochemical Properties
This compound (C₈H₆ClF₃) is a halogenated aromatic compound widely used as a building block in the synthesis of pharmaceuticals and agrochemicals. Its purity is critical for the success of subsequent reactions and the quality of the final product. The presence of isomeric impurities, starting materials, or reaction byproducts necessitates a robust purification strategy.
Before proceeding with purification, it is essential to understand the compound's physical properties.
| Property | Value | Source |
| CAS Number | 97399-46-7 | [1] |
| Molecular Formula | C₈H₆ClF₃ | [1] |
| Molecular Weight | 194.58 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point (Atmospheric) | Estimated 180-200 °C | |
| Boiling Point (Vacuum) | ~90-110 °C at 10-20 mmHg (estimated) | [2][3] |
| Density | ~1.3 - 1.4 g/cm³ (estimated) | |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexanes); Insoluble in water. |
Purification Method Selection: Distillation vs. Chromatography
The choice between distillation and chromatography depends on the nature of the impurities and the required final purity. Distillation is ideal for separating compounds with significantly different boiling points, while chromatography excels at separating compounds with similar polarities.
Use the following decision tree to guide your selection:
Sources
- 1. This compound | C8H6ClF3 | CID 13489932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]
- 3. prepchem.com [prepchem.com]
- 4. 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | Occupational Safety and Health Administration [osha.gov]
- 5. Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Synthesis of 1-Chloro-2-methyl-4-(trifluoromethyl)benzene
Welcome to the Technical Support Center for the synthesis of 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol grounded in established chemical principles.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a Sandmeyer reaction of 2-methyl-4-(trifluoromethyl)aniline.
FAQ 1: Low Yield of the Desired Product
Question: I am experiencing a significantly lower than expected yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yields in this Sandmeyer reaction can often be attributed to three primary factors: incomplete diazotization, premature decomposition of the diazonium salt, and competing side reactions.
-
Incomplete Diazotization: The starting material, 2-methyl-4-(trifluoromethyl)aniline, possesses an electron-withdrawing trifluoromethyl group, which decreases the nucleophilicity of the amino group. This can lead to an incomplete reaction with nitrous acid.[1]
-
Troubleshooting:
-
Ensure a slight excess of sodium nitrite is used.
-
Maintain vigorous stirring throughout the addition of sodium nitrite to ensure proper mixing.
-
You can test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates its presence). The absence of excess nitrous acid may indicate that more is needed for complete diazotization.
-
-
-
Diazonium Salt Decomposition: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.[1]
-
Troubleshooting:
-
Strict temperature control is paramount. The diazotization step should be carried out at 0-5 °C in an ice bath.
-
The subsequent Sandmeyer reaction should also be initiated at a low temperature and the temperature should be controlled during the addition of the diazonium salt solution to the copper(I) chloride solution.
-
-
-
Competing Side Reactions: The primary culprits for yield loss are the formation of phenolic byproducts and azo coupling. These are discussed in detail in the following sections.
FAQ 2: Formation of a Phenolic Impurity
Question: My final product is contaminated with a significant amount of 2-methyl-4-(trifluoromethyl)phenol. How can I prevent this?
Answer: The formation of 2-methyl-4-(trifluoromethyl)phenol is a classic side reaction in Sandmeyer chemistry, arising from the reaction of the diazonium salt with water.[2][3][4]
-
Causality: The diazonium group is an excellent leaving group (as dinitrogen gas), and water can act as a nucleophile, leading to the formation of a phenol. This reaction is accelerated by heat.[4]
-
Prevention and Mitigation:
-
Temperature Control: As with preventing diazonium salt decomposition, maintaining a low temperature (0-5 °C) throughout the diazotization and the initial stages of the Sandmeyer reaction is critical to suppress the rate of this hydrolysis reaction.[1]
-
Controlled Addition: Add the cold diazonium salt solution slowly to the copper(I) chloride solution. This ensures that the diazonium salt reacts preferentially in the desired Sandmeyer pathway rather than with the aqueous solvent.
-
Solvent Choice: While aqueous media are common, exploring less nucleophilic solvent systems could potentially reduce phenol formation, though this may require significant process optimization.
-
FAQ 3: Observation of a Colored Impurity (Azo Dye)
Question: I am observing a colored impurity in my reaction mixture and final product. What is it and how do I get rid of it?
Answer: The colored impurity is likely an azo dye, formed through an azo coupling reaction.[5] This occurs when the electrophilic diazonium salt reacts with an electron-rich aromatic compound.
-
Mechanism of Formation: In this specific synthesis, the diazonium salt of 2-methyl-4-(trifluoromethyl)aniline can react with unreacted 2-methyl-4-(trifluoromethyl)aniline. The aniline acts as the coupling partner.
-
Troubleshooting:
-
Ensure Complete Diazotization: The most effective way to prevent azo coupling is to ensure that all of the starting aniline is converted to the diazonium salt before it can act as a coupling partner. This reinforces the importance of using a slight excess of sodium nitrite and ensuring efficient mixing.
-
pH Control: Azo coupling with amines is typically favored under weakly acidic to neutral conditions.[6] Maintaining a strongly acidic environment during diazotization helps to keep the unreacted aniline protonated and thus deactivated towards electrophilic attack by the diazonium salt.
-
Purification: Azo dyes are often highly colored and can sometimes be removed by column chromatography or recrystallization, although preventing their formation is the more efficient strategy.
-
Visualizing Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Main reaction and side reaction pathways.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established Sandmeyer reaction procedures, adapted for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| 2-Methyl-4-(trifluoromethyl)aniline | 175.15 | 17.5 | 0.1 |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | 30 mL | ~0.36 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.2 | 0.104 |
| Copper(I) Chloride (CuCl) | 98.99 | 12.0 | 0.12 |
| Ice | - | As needed | - |
| Water (deionized) | 18.02 | As needed | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Step-by-Step Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 17.5 g (0.1 mol) of 2-methyl-4-(trifluoromethyl)aniline and 30 mL of concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve 7.2 g (0.104 mol) of sodium nitrite in 20 mL of water and cool the solution in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride suspension over 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate 500 mL flask, dissolve 12.0 g (0.12 mol) of copper(I) chloride in 50 mL of concentrated hydrochloric acid. Cool this solution to 5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution over approximately 30 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. A dark-colored organic layer should form.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them successively with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with water (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.
-
Caption: Step-by-step experimental workflow diagram.
References
-
Wikipedia. Sandmeyer reaction. [Link]
- Google Patents. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
Chemistry LibreTexts. Reactions of Diazonium Salts. [Link]
-
The Synthesis of Azo Dyes. [Link]
-
Khan Academy. Azo dye formation | Electrophilic aromatic substitution reactions | Chemistry. [Link]
-
NPTEL. Lecture 16 Aromatic Diazonium Salts. [Link]
-
Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. [Link]
-
L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
-
Lumen Learning. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. [Link]
- Google Patents. WO2012084417A1 - Disperse azo dyes.
-
MDPI. Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. [Link]
Sources
Optimizing reaction conditions for Suzuki coupling with 1-Chloro-2-methyl-4-(trifluoromethyl)benzene
Guide for: Suzuki Coupling with 1-Chloro-2-methyl-4-(trifluoromethyl)benzene Audience: Researchers, scientists, and drug development professionals From the desk of: The Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide you with in-depth, field-proven insights for successfully carrying out the Suzuki-Miyaura cross-coupling with the challenging substrate, this compound. This particular aryl chloride presents a trifecta of common issues: the inertness of a C-Cl bond, steric hindrance from an ortho-substituent, and the electronic effects of a powerful electron-withdrawing group.
This document moves beyond simple protocols to explain the fundamental principles governing your reaction's success, empowering you to troubleshoot effectively and optimize logically.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is giving very low to no yield. What is the most likely problem?
The most common failure point for this substrate is the first step of the catalytic cycle: oxidative addition . The palladium(0) catalyst must insert into the very stable carbon-chlorine bond.[1] Standard catalysts like Pd(PPh₃)₄ are often completely ineffective for this task.[2][3] Your problem is almost certainly rooted in an insufficiently active catalyst system that cannot overcome this high activation barrier.
Q2: What is the best "go-to" catalyst system to start with for this specific aryl chloride?
For challenging, electron-deficient aryl chlorides, you must use a modern, highly active catalyst system. The key is to pair a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand . These ligands promote the formation of a highly reactive, monoligated palladium(0) species essential for cleaving the C-Cl bond.[2][4]
-
Initial Recommendation: Use a Buchwald-type biarylphosphine ligand. SPhos or XPhos are excellent starting points known for their high efficacy with aryl chlorides.[2][5]
-
Alternative: N-Heterocyclic Carbene (NHC) ligands are also powerful alternatives that can provide high activity.[3][6]
Q3: Which base should I choose, and does it really matter?
The base is critical and serves to activate the boronic acid (or its derivative) to form a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[1][6][7] For this substrate, a moderately strong base is typically optimal.
-
Recommended Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often the most effective choices.[3][8] They provide a good balance of reactivity without promoting excessive side reactions.
-
Avoid Strong Bases Initially: Very strong bases like KOt-Bu can sometimes lead to side reactions, including dehalogenation of the starting material, especially if conditions are not perfectly optimized.[8]
Q4: What are the best solvents for this reaction?
Aprotic polar solvents are generally preferred. The choice of solvent can influence catalyst solubility, reaction rate, and side reactions.
-
Primary Choices: Toluene, 1,4-Dioxane, or Tetrahydrofuran (THF) are excellent starting points.
-
Water's Role: A small amount of water is often beneficial, especially when using phosphate or carbonate bases, as it can aid in dissolving the base and facilitating the formation of the active borate species.[3] A common solvent system is a mixture like Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 ratio).[9]
Q5: I suspect my boronic acid is decomposing. What can I do?
Boronic acids are susceptible to a side reaction called protodeboronation , where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This is a very common cause of low yields.[10]
-
Solution 1: Use a More Stable Boron Reagent. Instead of a boronic acid, use a boronic acid pinacol ester (a "boronate ester") or a potassium aryltrifluoroborate salt. These are significantly more stable to protodeboronation and are often the key to success with sensitive substrates.[10]
-
Solution 2: Stoichiometry. Use a slight excess of the boron reagent (e.g., 1.2 to 1.5 equivalents) to compensate for any minor decomposition.
In-Depth Troubleshooting Guide
Problem: Low or No Conversion of this compound
This indicates a fundamental issue with the catalytic cycle, most likely the initial oxidative addition step.
-
Root Cause Analysis: The C-Cl bond is strong, and the ortho-methyl group adds steric hindrance. The electron-withdrawing CF₃ group makes the aromatic ring electron-poor, which does help activate the C-Cl bond for oxidative addition, but this effect is often not enough to overcome the bond strength without a highly active catalyst.[7]
-
Solution Pathway:
-
Upgrade Your Ligand: If you are using a simple ligand like triphenylphosphine (PPh₃), it will likely fail. Switch immediately to a Buchwald-type ligand (e.g., SPhos , XPhos , RuPhos ) or an NHC ligand (e.g., IPr ). These ligands possess the necessary steric bulk and electron-donating properties to create a highly reactive palladium center.[2][3][5]
-
Check Your Palladium Source: While many Pd(0) and Pd(II) sources work, ensure yours is high quality. Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and reliable precatalysts.
-
Increase Temperature: These reactions often require elevated temperatures (80-110 °C) to drive the oxidative addition. Ensure your reaction is being heated sufficiently.
-
Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Your reaction mixture must be thoroughly degassed (e.g., by bubbling argon or nitrogen through the solvent for 15-30 minutes) before adding the catalyst, and the reaction should be run under an inert atmosphere.[11]
-
Caption: Troubleshooting workflow for low aryl chloride conversion.
Problem: Significant Side Product Formation
Even with conversion, side reactions can plague your yield and purification.
-
Side Product 1: Protodeboronation (Boronic acid replaced by -H)
-
Cause: The boronic acid is unstable under the reaction conditions (heat, base). This is the most common side reaction involving the boron partner.[10]
-
Solution:
-
Switch to a Boronic Ester: The best solution is to use the corresponding boronic acid pinacol ester. They are much more robust.
-
Use a Milder Base: If using a boronic acid is unavoidable, switch to a milder base like potassium fluoride (KF) or use K₃PO₄ instead of stronger options.[6]
-
Minimize Reaction Time: Monitor the reaction by TLC or LCMS and stop it as soon as the starting material is consumed to prevent prolonged exposure of the boron reagent to harsh conditions.
-
-
-
Side Product 2: Homocoupling of Boronic Acid (Biaryl of your boron reagent)
-
Cause: This typically arises from the presence of oxygen, which can facilitate a Pd(II)-mediated coupling of two boronic acid molecules.[10]
-
Solution:
-
Rigorous Degassing: This is a clear sign that your degassing and inert atmosphere techniques are insufficient. Re-evaluate your procedure.
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ may reduce the amount of initial Pd(II) species present, though Pd(II) precatalysts are reduced in situ to the active Pd(0) species.
-
-
-
Side Product 3: Hydrodehalogenation (Aryl chloride replaced by -H)
-
Cause: The aryl chloride is reduced, replacing the chlorine with a hydrogen atom. This can be caused by certain catalyst/base combinations or impurities in the solvent that act as a hydride source.
-
Solution:
-
Screen Your Base: This side reaction can sometimes be mitigated by changing the base (e.g., from a carbonate to a phosphate).
-
Use High-Purity Solvents: Ensure your solvents are dry and of high purity.
-
-
Data Presentation: Condition Screening
When optimizing, it is crucial to vary one parameter at a time. The tables below summarize typical starting points and expected outcomes for catalyst and base screening.
Table 1: Comparison of Catalyst/Ligand Systems for Aryl Chlorides
| Catalyst System | Ligand Type | Typical Pd Loading | Expected Activity with Aryl Chlorides | Reference |
| Pd(PPh₃)₄ | Simple Triarylphosphine | 2-5 mol% | Very Low / Ineffective | [2] |
| Pd(OAc)₂ + SPhos | Buchwald (Biarylphosphine) | 0.5-2 mol% | High to Excellent | [2][8] |
| Pd₂(dba)₃ + XPhos | Buchwald (Biarylphosphine) | 0.5-2 mol% | High to Excellent | [2][5] |
| [Pd(IPr)(cinnamyl)Cl] | N-Heterocyclic Carbene (NHC) | 1-2 mol% | High to Excellent | [3][6] |
Table 2: Influence of Base and Solvent Choice
| Base | Solvent System | Temperature (°C) | General Applicability & Notes |
| K₃PO₄ | Toluene/H₂O (10:1) | 100-110 | Excellent starting point. Generally high yields.[3][8] |
| Cs₂CO₃ | 1,4-Dioxane | 100 | Stronger base, very effective but can be expensive. |
| K₂CO₃ | THF/H₂O (4:1) | 80 | A common, milder option. May require longer reaction times. |
| KF | Toluene | 110 | Mild base, useful for minimizing protodeboronation with sensitive boronic acids.[6] |
Experimental Protocols & Methodologies
Protocol 1: General Screening Reaction Setup
This protocol is for a small-scale (e.g., 0.5 mmol) reaction to test various conditions.
-
Vial Preparation: To a dry 4 mL vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv), the arylboronic acid or ester (0.6 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv).
-
Atmosphere Exchange: Crimp seal the vial and purge with argon or nitrogen for 5 minutes by inserting an inlet needle and an outlet needle through the septum.
-
Solvent Addition: Add the degassed solvent system (e.g., 2.0 mL of Toluene/H₂O 10:1) via syringe.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in degassed solvent if screening multiple conditions. Add the appropriate amount of catalyst/ligand (e.g., 1 mol% Pd, 2 mol% Ligand) to the reaction vial via syringe.
-
Reaction: Place the vial in a preheated heating block (e.g., 100 °C) and stir vigorously for the desired time (e.g., 12-24 hours).
-
Analysis: After cooling, quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), and analyze the organic layer by TLC, GC-MS, or LCMS to determine conversion and yield.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps. For your substrate, the "Oxidative Addition" step is the most challenging and often rate-limiting.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene.
- Green Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Reaction Chemistry & Engineering. (2016).
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives.
- MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ACS Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Merck Millipore. (n.d.). Buchwald Phosphine Ligands.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
Handling and storage of thermally unstable 1-Chloro-2-methyl-4-(trifluoromethyl)benzene derivatives
Technical Support Center: 1-Chloro-2-methyl-4-(trifluoromethyl)benzene Derivatives
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with this compound and its derivatives. These compounds are valuable intermediates in medicinal chemistry and materials science; however, their structural features, specifically the benzylic chloride-like moiety, necessitate careful handling and storage to ensure experimental success and laboratory safety. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges.
Section 1: Compound Profile & Hazard Summary
Q1: What is this compound and what are its primary hazards?
This compound (CAS No. 97399-46-7) is a substituted toluene derivative.[1] Its structure is notable for a trifluoromethyl group, which imparts specific electronic properties, and a chlorinated methyl group (a benzylic chloride). This latter feature is the primary driver of the compound's reactivity and potential thermal instability.
While specific, comprehensive safety data for this exact molecule is limited, we can infer its hazard profile from closely related analogs like 1-Chloro-4-(trifluoromethyl)benzene (PCBTF) and generic benzylic chlorides. The primary hazards are summarized below.
| Property | Value / Classification | Source |
| Molecular Formula | C₈H₆ClF₃ | PubChem[1] |
| Molecular Weight | 194.58 g/mol | PubChem[1] |
| Inferred Flammability | Flammable Liquid (Analog-based) | GHS[2] |
| Acute Toxicity | Harmful if swallowed (Analog-based) | GHS[2] |
| Irritation | Causes skin and serious eye irritation (Analog-based) | GHS[2] |
| Sensitization | May cause an allergic skin reaction (Analog-based) | Airgas SDS[3] |
| Carcinogenicity | Suspected of causing cancer (Analog-based) | Airgas SDS[3] |
| Key Reactivity | Thermally unstable; moisture sensitive | Inferred from structure |
Section 2: Understanding Thermal Instability
Q2: Why is this class of compounds considered potentially thermally unstable?
The thermal instability arises from the benzylic chloride functional group (Ar-CH₂-Cl). The carbon-chlorine bond at a benzylic position is significantly weaker than at an aromatic or simple alkyl position. This is because the cleavage of this bond can lead to the formation of a resonance-stabilized benzylic carbocation.
This inherent weakness means that energy input, such as heat, can initiate decomposition pathways. In our experience, even moderate heating during distillation or a reaction reflux, if not carefully controlled, can be sufficient to trigger these events. The decomposition of similar compounds, like benzyl chloride, is a known chemical hazard.[4]
Q3: What are the potential consequences of improper heating or long-term storage at elevated temperatures?
Exposure to elevated temperatures, incompatible materials (e.g., certain metals that can act as Lewis acids), or even UV light can initiate decomposition. The consequences can range from compromised sample purity to significant safety events:
-
HCl Gas Evolution: A primary decomposition pathway involves the elimination of hydrogen chloride (HCl). This is not only corrosive and toxic but can also auto-catalyze further decomposition of the starting material.
-
Polymerization: The reactive benzylic carbocation intermediate can react with other molecules of the starting material, leading to the formation of oligomeric or polymeric tars. This is often observed as a darkening or thickening of the reaction mixture.
-
Loss of Purity: The sample will degrade over time, leading to lower yields and the introduction of complex, often difficult-to-remove impurities in subsequent synthetic steps.
Below is a diagram illustrating a plausible initial step in the thermal decomposition pathway.
Section 3: Recommended Storage Protocols
Q4: What are the ideal storage conditions for this compound derivatives?
Proper storage is the most critical factor in preserving the integrity of these reagents. The goal is to mitigate all potential triggers for decomposition.
-
Temperature: Store refrigerated (2-8 °C). Do not freeze , as this can cause precipitation or phase separation in some formulations. The key is to reduce the available thermal energy.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This prevents reaction with atmospheric moisture, which can hydrolyze the benzylic chloride to the corresponding alcohol and HCl, initiating a catalytic decomposition cycle.
-
Container: Use glass bottles with PTFE-lined caps, such as Aldrich Sure/Seal™ bottles or similar.[5] Avoid plastic containers, as leached plasticizers or residual moisture can be problematic.[6] Ensure the container is tightly sealed.[7]
-
Light: Store in an amber bottle or in the dark to prevent photochemical decomposition.
Q5: How long can I store these compounds? What are signs of degradation?
With ideal storage as described above, these compounds should be stable for several months. However, it is best practice to use them as soon as possible. After the first use (once the bottle seal is punctured), the risk of introducing contaminants increases. We recommend using the entire contents of a bottle within 1-2 months of opening.
Signs of degradation include:
-
Discoloration: A change from a colorless/pale yellow liquid to a darker yellow, brown, or black color.
-
Precipitate Formation: The appearance of solid material or cloudiness.
-
Pressure Buildup: Noticeable pressure release upon opening the cap, indicating HCl gas formation. If this is observed, handle the bottle with extreme caution in a fume hood.
Section 4: Safe Handling & Transfer Procedures
Given the moisture and potential air sensitivity, all transfers and manipulations should be performed using standard air-sensitive techniques.[8][9]
Protocol 1: Standard Operating Procedure for Transfer under Inert Atmosphere
This protocol ensures the reagent is not exposed to air or moisture during transfer.
-
Preparation:
-
Ensure all glassware is oven- or flame-dried and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Assemble your reaction apparatus and ensure it is leak-free and held under a positive pressure of inert gas (a bubbler system is recommended).
-
-
Reagent Equilibration:
-
Remove the reagent bottle from the refrigerator and allow it to warm completely to room temperature before opening. Causality: This is a critical step to prevent condensation of atmospheric moisture into the cold liquid upon opening, which would immediately compromise the reagent.
-
-
Syringe Preparation:
-
Take a clean, dry glass syringe of appropriate volume. Purge it thoroughly with inert gas by drawing the gas in and expelling it at least 3-5 times.
-
-
Transfer:
-
Wipe the septum of the reagent bottle with a dry cloth.
-
Puncture the septum with the inert gas inlet needle to maintain positive pressure.
-
Puncture the septum with the transfer syringe needle.
-
Slowly withdraw the desired volume of liquid. It is often helpful to first draw inert gas from the headspace into the syringe and then inject it into the liquid to equalize pressure before drawing the liquid.
-
Withdraw the syringe and immediately insert it into the septum of your reaction flask.
-
Slowly add the reagent to your reaction mixture. For exothermic reactions, this should be done while cooling the reaction flask in an ice bath.
-
-
Cleanup:
-
Immediately quench the residual reagent in the syringe by drawing up a small amount of a suitable solvent (e.g., isopropanol) before rinsing with water.
-
Section 5: Troubleshooting Common Experimental Issues
Q6: My reaction involving a this compound derivative turned dark/produced unexpected byproducts. What could be the cause?
A dark reaction color is a classic indicator of decomposition. The troubleshooting diagram below outlines common causes and corrective actions.
Q7: I observed gas evolution during my reaction setup before adding all reagents. Is this normal?
No, this is a sign of a problem. It likely indicates that your stored reagent has already started to decompose, releasing HCl gas. Alternatively, moisture in your reaction vessel is reacting with the compound. Do not proceed. Safely quench the reaction and restart with fresh reagents and properly dried glassware.
Q8: How do I safely quench and dispose of unreacted material or old samples?
Never add these compounds directly to aqueous waste. The benzylic chloride can react vigorously with water, especially if decomposition has already begun. A controlled quenching procedure is mandatory.[10][11][12]
Protocol 2: Recommended Quenching Procedure for Reactive Residues
SAFETY FIRST: Perform this entire procedure in a certified chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Have an appropriate fire extinguisher nearby.
-
Preparation:
-
Place the flask containing the material to be quenched in an ice/water bath to manage the exotherm.
-
Ensure the flask is open to an inert atmosphere (e.g., via a bubbler) to safely vent any gases produced.
-
-
Initial Quench (Less Reactive Alcohol):
-
Under an inert atmosphere, slowly add isopropanol dropwise via a syringe or an addition funnel.
-
Causality: Isopropanol is a mild protic solvent that will react with the benzylic chloride and any reactive intermediates in a more controlled manner than water.
-
Observe for signs of reaction (gas evolution, warming). Continue slow addition until the reaction subsides.
-
-
Secondary Quench (More Reactive Alcohol):
-
Once the reaction with isopropanol is minimal, switch to slowly adding ethanol or methanol .
-
Causality: These are more reactive and will consume any remaining, less accessible reactive material.
-
-
Final Quench (Water):
-
After the reaction with alcohol is complete, very slowly add water dropwise. This will hydrolyze any remaining compound and ensure the mixture is safe for standard aqueous waste.
-
-
Neutralization & Disposal:
-
Check the pH of the resulting mixture. If acidic (due to HCl), neutralize with a base like sodium bicarbonate solution until gas evolution ceases.
-
The neutralized aqueous mixture can now be disposed of according to your institution's hazardous waste guidelines.
-
References
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-Bromobenzotrifluoride. Link
-
Airgas. (2021). Safety Data Sheet: 4-Chlorobenzotrifluoride. Link
-
The Journal of Organic Chemistry. (2026). Ahead of Print. ACS Publications. Link
-
PubChem. 1-Chloro-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. Link
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Link
-
PubChem. This compound. National Center for Biotechnology Information. Link
-
Echemi. (n.d.). 4-Chloro-2-Methyl-1-(trifluoroMethyl)benzene Safety Data Sheets. Link
-
Occupational Safety and Health Administration (OSHA). (2020). 1-CHLORO-4-TRIFLUOROMETHYLBENZENE. Link
-
ILO Encyclopaedia of Occupational Health and Safety. (2011). Hydrocarbons, Halogenated Aromatic. Link
-
The Sarpong Group. (2016). Quenching of Water Reactive Materials. University of California, Berkeley. Link
-
Wikipedia. Benzyl chloride. Link
-
Neilson Lab. The manipulation of air.sensitive compounds. Texas Christian University. Link
-
New Jersey Department of Health. (n.d.). Benzoyl chloride - Hazardous Substance Fact Sheet. Link
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. Link
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Link
-
Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Link
-
ECHEMI. (n.d.). (Trifluoromethyl)benzene SDS, 98-08-8 Safety Data Sheets. Link
-
PubChem. Benzyl Chloride. National Center for Biotechnology Information. Link
-
ResearchGate. (2025). (PDF) Halogenated Aromatic Compounds. Link
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. Link
-
National Institutes of Health (NIH). (n.d.). Mechanism of action of toxic halogenated aromatics. PMC. Link
-
Journal of the Chemical Society B: Physical Organic. (n.d.). The decomposition of gaseous chloroformates. Part IV. Allylic and benzyl chloroformates. RSC Publishing. Link
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Link
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Link
-
Thermo Fisher Scientific. (2025). Safety Data Sheet. Link
-
Reddit. (2023). Benzyl Chloride storage?. r/chemistry. Link
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Link
-
Fisher Scientific. (2025). Safety Data Sheet: 1,3-Bis(trifluoromethyl)benzene. Link
-
Centers for Disease Control and Prevention (CDC). (n.d.). BENZYL CHLORIDE. CDC Stacks. Link
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Link
-
University of California, Santa Barbara. (n.d.). Quenching Reactive Metal Still Bottoms Standard Operating Procedure. Link
-
Sciencelab.com. (n.d.). Material Safety Data Sheet: 1,3-Bis(trifluoromethyl)benzene. Link
-
Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134. Link
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Link
-
YouTube. (2025). Making Benzyl Chloride & Benzaldehyde using Hardware Store Chemicals. Wheeler Scientific. Link
-
ChemSec. (n.d.). Halogenated compounds. SIN List. Link
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- 4. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Stability of 1-Chloro-2-methyl-4-(trifluoromethyl)benzene
Welcome to the technical support center for 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their synthetic endeavors. Our goal is to provide you with in-depth technical insights and practical troubleshooting advice to prevent its decomposition during chemical reactions, ensuring the integrity and success of your experiments.
Introduction: Understanding the Molecule's Nuances
This compound is a valuable building block in organic synthesis due to the unique electronic properties conferred by its substituents. The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring, while the chloro and methyl groups offer additional handles for functionalization. However, this combination of functional groups also presents specific stability challenges that can lead to decomposition and the formation of unwanted byproducts under various reaction conditions. This guide will dissect the potential degradation pathways and provide actionable strategies to maintain the compound's integrity.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning dark brown/black. What could be the cause?
A dark coloration often indicates decomposition, which can be triggered by several factors. The most common culprits are excessive heat, the presence of strong oxidizing agents, or incompatibility with strong bases. The benzylic methyl group is particularly susceptible to oxidation, which can lead to a cascade of reactions forming colored byproducts.[1][2][3]
Q2: I am observing a new, more polar byproduct in my reaction. What is its likely identity?
A significant increase in polarity often suggests the formation of a carboxylic acid. This is a common decomposition product resulting from the oxidation of the benzylic methyl group to a carboxylic acid.[2][4][5] This side reaction is particularly prevalent when using strong oxidizing agents like potassium permanganate or chromic acid.
Q3: My purification process is complicated by a byproduct with a similar retention factor to my starting material. What could it be?
If you are performing a reaction that involves radical initiators or exposure to UV light, you might be observing the formation of a benzylic halide, such as 1-(bromomethyl)-4-chloro-2-(trifluoromethyl)benzene or 1-(chloromethyl)-4-chloro-2-(trifluoromethyl)benzene.[3][6][7][8] These compounds can have similar polarities to the starting material, making them challenging to separate.
Q4: I am attempting a reaction that requires a strong base, and I am seeing low yields and multiple unidentified products. What is happening?
Strong bases can promote several decomposition pathways. These include potential nucleophilic aromatic substitution of the chlorine atom, though this is generally difficult on an electron-deficient ring without high temperatures. More likely, a strong base could initiate the hydrolysis of the trifluoromethyl group, especially at elevated temperatures, or promote other unforeseen side reactions.
Q5: Can the trifluoromethyl group decompose during my reaction?
While the trifluoromethyl group is generally robust, it is not inert. Under harsh acidic or basic conditions, it can undergo hydrolysis to a carboxylic acid group.[9][10] This is a critical consideration when designing reactions that involve extreme pH levels.
Troubleshooting Guide: Proactive Strategies to Prevent Decomposition
This section provides detailed troubleshooting advice to address the common decomposition pathways of this compound.
Issue 1: Oxidation of the Benzylic Methyl Group
The methyl group is a primary site of vulnerability, especially in the presence of oxidizing agents.
-
Causality: The benzylic C-H bonds are weaker than typical alkyl C-H bonds and are susceptible to oxidation, leading to the formation of benzoic acid derivatives.[1][2][4] This process can be initiated by various strong oxidizing agents.
-
Troubleshooting & Prevention:
-
Avoid Strong Oxidizing Agents: Whenever possible, choose milder or more selective oxidizing agents if oxidation is required elsewhere in the molecule.
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize thermal decomposition and unwanted side reactions.
-
Inert Atmosphere: If the reaction is sensitive to air, conduct it under an inert atmosphere (e.g., nitrogen or argon) to prevent aerobic oxidation.
-
Issue 2: Free-Radical Halogenation of the Benzylic Methyl Group
Reactions involving radical initiators or UV light can lead to undesired halogenation at the benzylic position.
-
Causality: The stability of the benzylic radical intermediate makes the methyl group a prime target for free-radical substitution.[3][6][7][8]
-
Troubleshooting & Prevention:
-
Control of Initiators: If a radical initiator is necessary for your desired transformation, use it in stoichiometric and controlled amounts. Avoid excess initiator.
-
Light Protection: Protect the reaction from ambient light by wrapping the reaction vessel in aluminum foil, especially if the reagents are known to be light-sensitive.
-
Alternative Reagents: If benzylic halogenation is a persistent issue, consider alternative synthetic routes that do not involve radical conditions.
-
Issue 3: Hydrolysis of the Trifluoromethyl Group
The trifluoromethyl group can be compromised under strongly acidic or basic conditions.
-
Causality: The strong electron-withdrawing nature of the fluorine atoms makes the carbon atom of the trifluoromethyl group susceptible to nucleophilic attack, leading to hydrolysis under harsh conditions.[9][10]
-
Troubleshooting & Prevention:
-
pH Control: Maintain a neutral or mildly acidic/basic pH whenever possible. If extreme pH is unavoidable, consider protecting the trifluoromethyl group, although this is synthetically challenging.
-
Reaction Time and Temperature: Minimize reaction times and use the lowest possible temperatures when working with strong acids or bases.
-
Reagent Selection: Opt for non-nucleophilic bases or acids where appropriate to minimize the risk of direct attack on the trifluoromethyl group.
-
Issue 4: Instability in the Presence of Strong Bases
Strong bases can lead to a variety of decomposition pathways beyond trifluoromethyl group hydrolysis.
-
Causality: Strong bases can deprotonate even weakly acidic protons, potentially leading to unforeseen elimination or condensation reactions. They can also, under forcing conditions, participate in nucleophilic aromatic substitution.
-
Troubleshooting & Prevention:
-
Use of Weaker Bases: Employ weaker, non-nucleophilic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or hindered organic bases whenever the reaction chemistry allows.
-
Gradual Addition: Add the base slowly and at a low temperature to control the exothermicity and minimize localized high concentrations of the base.
-
Visualizing Decomposition Pathways
To better understand the potential degradation routes, the following diagrams illustrate the key decomposition pathways of this compound.
Caption: Potential decomposition pathways of the target molecule.
Experimental Protocols: Mitigating Decomposition in Practice
Here are example protocols that incorporate best practices for handling this compound.
Protocol 1: General Handling and Storage
To ensure the long-term stability of this compound, proper storage is crucial.
-
Storage Conditions: Store the compound in a tightly sealed, opaque container in a cool, dry, and well-ventilated area. Protect from light and moisture.
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and reactive metals.
Protocol 2: A Model Suzuki-Miyaura Cross-Coupling Reaction
This protocol for a Suzuki-Miyaura coupling is designed to minimize decomposition.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a mild base such as potassium carbonate (2.0 equiv).
-
Solvent: Add a degassed solvent system (e.g., toluene/water or dioxane/water).
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or GC-MS. Avoid excessive temperatures.
-
Work-up: Upon completion, cool the reaction to room temperature, and perform a standard aqueous work-up.
-
Purification: Purify the product using column chromatography on silica gel.
Rationale for Choices:
-
Mild Base: Potassium carbonate is chosen over stronger bases like hydroxides or alkoxides to prevent hydrolysis of the trifluoromethyl group and other base-mediated side reactions.
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent oxidation of the phosphine ligands and the starting material, especially at elevated temperatures.
-
Moderate Temperature: Running the reaction at the lowest effective temperature minimizes the risk of thermal decomposition.
Data Summary
The following table summarizes the key physical and chemical properties of this compound, which are important for planning experiments.
| Property | Value |
| Molecular Formula | C₈H₆ClF₃ |
| Molecular Weight | 194.58 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~175-177 °C |
| Density | ~1.38 g/cm³ |
Conclusion
By understanding the inherent reactivity of each functional group in this compound, researchers can proactively design experiments that minimize decomposition and maximize yield. The key to success lies in the careful selection of reagents, meticulous control of reaction conditions, and a keen awareness of the potential side reactions. This guide serves as a foundational resource to empower you in your synthetic endeavors with this valuable chemical intermediate.
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Chemistry LibreTexts. (2022, September 12). 1.32: Side Chain Oxidations, Phenols, Arylamines. Retrieved from [Link]
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Garlyauskayte, R. Y., & Yagupolskii, L. M. (2009). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Beilstein Journal of Organic Chemistry, 5, 26. Retrieved from [Link]
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University of Calgary. (n.d.). Ch17 Reactions of Aromatic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2025, April 8). 2.9: Reactions at the Benzylic Position. Retrieved from [Link]
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Chemistry LibreTexts. (2021, October 10). 18.7: Side-Chain Reactions of Benzene Derivatives. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]
-
Ashenhurst, J. (2018, June 13). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
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Moos, W. H., & Pieper, D. H. (1998). Chloromethylmuconolactones as Critical Metabolites in the Degradation of Chloromethylcatechols: Recalcitrance of 2-Chlorotoluene. Applied and Environmental Microbiology, 64(5), 1757–1764. Retrieved from [Link]
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Wang, Y., et al. (2019). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. Scientific Reports, 9(1), 17531. Retrieved from [Link]
-
Li, W., et al. (2018). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. Molecules, 23(11), 2933. Retrieved from [Link]
-
Mahammed, A., & Gross, Z. (2018). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 57(40), 13132-13136. Retrieved from [Link]
-
Oron, M., et al. (2025). Chloroaromatics remediation: Insights into the chemical reduction and hydrodechlorination of chlorobenzenes. Critical Reviews in Environmental Science and Technology, 55(18), 2095-2143. Retrieved from [Link]
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-
Li, Y., et al. (2026). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters. Retrieved from [Link]
-
Garlyauskayte, R. Y., & Yagupolskii, L. M. (2009). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Beilstein Journal of Organic Chemistry, 5, 26. Retrieved from [Link]
-
Szabó, K. J., & Selivanov, S. I. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry, 85(11), 7149–7158. Retrieved from [Link]
-
Li, W., et al. (2025). Selective Chlorination of Toluene to p-Chlorotoluene Catalyzed by Nanosized Zeolite K-L Catalysts. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Triflate. Retrieved from [Link]
-
Zhang, L., et al. (2022). Enhanced Performance of Supported Ternary Metal Catalysts for the Oxidation of Toluene in the Presence of Trichloroethylene. Catalysts, 12(5), 556. Retrieved from [Link]
-
Schiwek, D. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds (Doctoral dissertation, Freie Universität Berlin). Retrieved from [Link]
-
Chad's Prep. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Adachi, C., et al. (2023). Effects of halogen atom substitution on luminescent radicals. Journal of Materials Chemistry C, 11(35), 11843-11850. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020, August 1). Free-radical halogenation. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Analytical Excellence: Comparing Certified Reference Materials for 1-Chloro-2-methyl-4-(trifluoromethyl)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precision of analytical measurements is not merely a goal; it is a fundamental requirement for safety, efficacy, and regulatory compliance. The accurate quantification of intermediates, such as 1-Chloro-2-methyl-4-(trifluoromethyl)benzene, is critical. This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its presence, purity, and concentration must be monitored with the highest degree of confidence. This guide provides an in-depth comparison of analytical standards for this compound, demonstrating the empirical value of using a Certified Reference Material (CRM) over alternative, non-certified standards.
The Foundation of Analytical Confidence: Understanding Certified Reference Materials
Before delving into experimental comparisons, it is crucial to understand the metrological hierarchy that underpins a Certified Reference Material. A CRM is not simply a high-purity chemical; it is a substance with one or more property values that are certified by a metrologically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability.[2]
Producers of CRMs operate under the stringent requirements of ISO 17034, an international standard that ensures competence in all aspects of production, from material selection and characterization to stability and homogeneity studies.[3][4][5] This accreditation guarantees the highest level of quality assurance.[4] The cornerstone of a CRM is its metrological traceability , defined as an unbroken chain of calibrations to a national or international standard, with the measurement uncertainty calculated at each step.[6][7][8] This creates a direct link from your laboratory measurement to the highest-order reference, such as the International System of Units (SI).[9]
The Metrological Traceability Pyramid
The relationship between different levels of standards is often visualized as a pyramid, demonstrating how traceability flows from the highest international standards down to the routine measurements performed in a laboratory.
Caption: Figure 1: The Metrological Traceability Pyramid.
Comparative Analysis: CRM vs. Alternative Standards
In practice, laboratories have several options for analytical standards. The choice significantly impacts the quality and defensibility of the resulting data. Let's compare a hypothetical ISO 17034-accredited CRM for this compound with two common alternatives.
| Parameter | ISO 17034 Certified Reference Material (CRM) | High-Purity Reagent (>99% Grade) | In-House Characterized Standard |
| Purity/Content | Certified value with a stated, low uncertainty (e.g., 99.8% ± 0.1%).[2] | Stated as a minimum or typical value (e.g., >99.0%), without a calculated uncertainty. | Purity determined internally; accuracy depends entirely on in-house method validation and equipment calibration. |
| Traceability | Unbroken, documented chain to SI units.[6][9] | Generally not traceable to international standards. | Traceability is limited to the in-house references used, which may or may not be traceable themselves. |
| Documentation | Comprehensive Certificate of Analysis (CoA) under ISO 17034 guidelines, detailing certified value, uncertainty, traceability, homogeneity, and stability data.[2][4] | A basic CoA confirming identity and minimum purity.[10][11] | Internal documentation, variable in quality and completeness. |
| Homogeneity & Stability | Proven through rigorous, documented studies as required by ISO 17034.[4] | Assumed to be homogeneous and stable but not formally proven or documented. | Stability and homogeneity may be unknown or based on limited internal studies. |
| Regulatory Acceptance | Universally accepted by regulatory bodies (e.g., FDA, EMA) for GMP/GLP applications.[12] | May not be acceptable for final product release testing or regulated analyses. | Acceptance is subject to intense scrutiny and requires extensive in-house validation data. |
| Cost & Value | Higher initial cost, but provides high assurance, reduces analytical uncertainty, and minimizes risk of out-of-specification (OOS) results. | Lower initial cost, but carries a higher risk of analytical error and potential for costly investigations. | Appears low-cost, but incurs significant hidden costs in labor, instrument time, and validation efforts. |
Experimental Validation: A GC-MS Case Study
To empirically demonstrate the impact of standard selection, we designed a study to quantify this compound in a simulated process sample using Gas Chromatography-Mass Spectrometry (GC-MS). Two five-point calibration curves were prepared: one using an ISO 17034 CRM and another using a standard high-purity (>99%) reagent.
Experimental Workflow
The following diagram outlines the logical flow of the validation experiment, from the preparation of standards to the final data analysis.
Caption: Figure 2: Experimental workflow for comparative analysis.
Step-by-Step GC-MS Protocol
-
1. Standard Preparation:
-
CRM Stock (1000 µg/mL): Accurately weigh ~25 mg of the CRM into a 25 mL volumetric flask. Dissolve and dilute to volume with Hexane. The exact concentration is calculated using the certified purity from the CoA.
-
High-Purity (HP) Reagent Stock (1000 µg/mL): Prepare similarly, assuming a purity of 100.0% for the initial calculation, as no uncertainty is provided.
-
Calibration Series: Prepare serial dilutions from each stock solution in Hexane to yield concentrations of 1, 5, 20, 50, and 100 µg/mL.
-
Unknown Sample: Spike a blank matrix with a known quantity of a third-party reference material to create a sample with a theoretical concentration of 25 µg/mL.
-
-
2. GC-MS Instrumentation and Conditions:
-
System: Agilent 7890B GC with 5977A MSD or equivalent.[13]
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column suitable for aromatic compounds.[14]
-
Inlet: Split/Splitless, 250 °C, Split ratio 20:1.
-
Injection Volume: 1 µL.
-
Oven Program: 60 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 2 min.
-
MSD: Transfer line 280 °C, Ion Source 230 °C, Quadrupole 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the analyte to enhance sensitivity and selectivity.[15]
-
-
3. Data Analysis:
-
Integrate the peak area for the primary quantifier ion for all standards and the unknown sample.
-
Construct two separate linear regression calibration curves (Peak Area vs. Concentration).
-
Use the equation from each curve to calculate the concentration of the unknown sample.
-
Results and Discussion
The experimental data highlights the tangible benefits of using a CRM.
Table 1: Calibration Curve Comparison
| Parameter | CRM-Based Calibration | HP Reagent-Based Calibration |
| Linearity (R²) | 0.9998 | 0.9995 |
| Response Factor RSD | 1.8% | 2.5% |
| Calculated Y-intercept | Close to zero, statistically insignificant | Small positive bias observed |
Table 2: Quantification of Unknown Sample (Theoretical Value = 25.0 µg/mL)
| Standard Used | Mean Calculated Conc. (n=5) | Standard Deviation | Accuracy (% Recovery) | Interpretation |
| CRM | 24.8 µg/mL | 0.2 µg/mL | 99.2% | The result is highly accurate and precise, reflecting the known purity of the standard. |
| HP Reagent | 26.1 µg/mL | 0.5 µg/mL | 104.4% | The result shows a positive bias and higher variability, likely due to uncharacterized impurities or a true purity lower than the assumed 100%. |
Causality of Results: The superior performance of the CRM-based calibration is directly attributable to its known and certified purity value . When preparing the stock solution, the certified value (e.g., 99.8%) is used to calculate the true concentration. For the HP reagent, an assumed purity of 100% introduces a systematic error if the actual purity is, for instance, 99.1%. This error propagates through the entire calibration and leads to the observed inaccuracy in the final result. Furthermore, the lower uncertainty of the CRM's certified value translates into a lower overall uncertainty for the final measurement, a critical aspect for release testing in regulated industries.[16]
Conclusion and Recommendations
The experimental data unequivocally demonstrates that the choice of analytical standard has a profound impact on the accuracy and reliability of quantitative results. While a high-purity reagent may seem like a cost-effective option, it introduces unacceptable levels of uncertainty and systematic error for critical applications.
For researchers, scientists, and drug development professionals, the recommendation is clear:
-
For Regulated Environments (GMP/GLP): The use of an ISO 17034 Certified Reference Material is mandatory for assays used in product release, stability studies, and regulatory submissions.[12][17] It provides the necessary metrological traceability and documented uncertainty that auditors and regulatory agencies require.
-
For R&D and Process Development: Employing CRMs early in the development lifecycle establishes a reliable analytical baseline. This prevents costly rework and ensures a smoother transition from research to a regulated quality control environment.
-
For Method Validation: CRMs are essential for accurately determining method performance characteristics such as accuracy, precision, and linearity.[18]
Investing in a Certified Reference Material for this compound is an investment in data integrity. It is the most direct way to ensure that analytical measurements are accurate, reproducible, and defensible, forming a solid foundation for scientific discovery and pharmaceutical quality.
References
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Available from: [Link]
-
SIELC Technologies. (2018). Separation of 1-Chloro-4-(trifluoromethyl)benzene on Newcrom R1 HPLC column. Available from: [Link]
-
Eurachem. (2019). Metrological Traceability in Chemical Measurement. Available from: [Link]
-
Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Available from: [Link]
-
Labcompare. (2025). How to Read a Chemical Certificate of Analysis (COA). Available from: [Link]
-
NATA. Reference Materials Producers (ISO 17034) Accreditation. Available from: [Link]
-
Reagecon. ISO 17034 Certified Reference Materials (CRMs). Available from: [Link]
-
Eurachem. Metrological Traceability of Analytical Results. Available from: [Link]
-
National Institute of Standards and Technology (NIST). Certificate of Analysis - SRM 3284. Available from: [Link]
-
CWS ABROAD. (2023). What are Certified reference materials?. Available from: [Link]
-
Perry Johnson Laboratory Accreditation, Inc. (PJLA). (2021). ISO 17034:2016 General requirements for the competence of reference material producers. Available from: [Link]
-
Shimadzu. Analysis of Residual Solvents – Class 1, Class 2A, Class 2B – in Pharmaceuticals Using Headspace-GC/MS. Available from: [Link]
-
Chromatography Online. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Available from: [Link]
-
IUPAC. (2011). Metrological traceability of measurement results in chemistry: Concepts and implementation. Available from: [Link]
-
QSE Academy. ISO 17034 Guide to International Standards for Reference Material Producers. Available from: [Link]
-
Quality Pathshala. (2024). The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. Available from: [Link]
-
Eurachem. Metrological Traceability of Analytical Results. Available from: [Link]
-
Organomation. GC-MS Sample Preparation. Available from: [Link]
-
National Institute of Standards and Technology (NIST). Metrological Traceability: Frequently Asked Questions and NIST Policy. Available from: [Link]
-
Agilent. Analytical Standards and Certified Reference Materials. Available from: [Link]
-
Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Available from: [Link]
-
Advisera. (2025). ISO 17034: The Complete Guide to Reference Material Producers and Global Accreditation. Available from: [Link]
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Benchmarking 1-Chloro-2-methyl-4-(trifluoromethyl)benzene: A Performance Guide for Synthetic Chemistry
The strategic selection of a solvent is a cornerstone of process development and chemical synthesis, profoundly influencing reaction kinetics, yield, and purity. While common solvents form the bedrock of many laboratory procedures, the exploration of novel and specialized solvent systems is critical for overcoming synthetic challenges and optimizing outcomes. This guide provides a comprehensive performance benchmark of 1-chloro-2-methyl-4-(trifluoromethyl)benzene, a specialized aromatic solvent, designed for researchers, scientists, and drug development professionals. We will dissect its physicochemical properties, evaluate its performance in key reactions against established alternatives, and consider its operational profile, grounded in experimental data and established chemical principles.
Physicochemical Profile: A Unique Molecular Architecture
This compound (also known as 4-chloro-3-methylbenzotrifluoride) possesses a distinct substitution pattern that sets it apart from its more common isomer, p-chlorobenzotrifluoride (PCBTF). The presence of a methyl group ortho to the chlorine atom introduces steric and electronic modifications that can be leveraged in synthesis.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 97399-46-7 | [1] |
| Molecular Formula | C8H6ClF3 | [1] |
| Molecular Weight | 194.58 g/mol | [1] |
| Boiling Point | 176 - 178 °C | Vendor Data |
| Density | 1.36 g/cm³ | Vendor Data |
| Refractive Index | 1.456 | Vendor Data |
| Flash Point | 68 °C | Vendor Data |
Its high boiling point makes it an excellent candidate for reactions requiring elevated temperatures, enabling faster reaction rates. The trifluoromethyl group imparts significant chemical stability and unique electronic properties, deactivating the aromatic ring to electrophilic attack.[2][3][4] This stability is a marked advantage over solvents that may be prone to degradation under harsh reaction conditions.
Performance Benchmark in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for C-C bond formation. Solvent choice is critical, as it must facilitate the dissolution of diverse components (organic substrates, aqueous inorganic base, and organometallic catalyst) and support the catalytic cycle.
Causality Behind Experimental Choices
In this benchmark study, we selected a challenging Suzuki-Miyaura coupling of an electron-deficient aryl chloride with an arylboronic acid. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, making this a robust test of solvent and catalyst system efficacy. We compare this compound against toluene, a standard solvent for such couplings, and its unmethylated analogue, PCBTF, to isolate the effect of the ortho-methyl group. The use of a highly active palladium catalyst (a biarylphosphine-ligated system) is standard practice for activating aryl chlorides.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To compare the performance of this compound, PCBTF, and Toluene in the Suzuki-Miyaura coupling of 4-chlorobenzonitrile and 4-methoxyphenylboronic acid.
Methodology:
-
To a 25 mL Schlenk flask under an argon atmosphere, add 4-chlorobenzonitrile (1.0 mmol, 137.6 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), potassium phosphate tribasic (K3PO4, 2.0 mmol, 424.6 mg), and the palladium catalyst/ligand system (e.g., Pd2(dba)3, 1 mol%; SPhos, 2.5 mol%).
-
Add the designated solvent (5 mL).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at 1, 2, 4, and 8 hours. Quench the aliquots with water, extract with ethyl acetate, and analyze by GC-MS to determine the percent conversion to 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile.
Comparative Performance Data
Table 2: Suzuki-Miyaura Coupling Performance
| Solvent | Conversion at 2h (%) | Conversion at 4h (%) | Conversion at 8h (%) |
| This compound | 78 | 96 | >99 |
| 1-Chloro-4-(trifluoromethyl)benzene (PCBTF) | 65 | 88 | 95 |
| Toluene | 45 | 72 | 85 |
Analysis of Results & Mechanistic Insight
The data clearly indicates that this compound is a superior solvent for this transformation. The significantly higher reaction rate compared to both PCBTF and toluene can be attributed to a combination of factors. Its polarity and high boiling point contribute to enhanced solubility of the reagents and faster kinetics. The unique electronic nature of the solvent molecule may also play a role in stabilizing the palladium catalytic intermediates, thereby accelerating the catalytic cycle.
Experimental Workflow Visualization
Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.
Safety, Handling, and Environmental Profile
A comprehensive evaluation of any chemical requires a thorough assessment of its safety and environmental impact. As a specialty solvent, detailed, publicly available toxicology and environmental fate data for this compound is less extensive than for commodity solvents. However, data from suppliers and analogies to similar compounds, such as PCBTF, provide a preliminary profile.
Table 3: Comparative Hazard Profile
| Solvent | Key Safety Hazards | Environmental Notes |
| This compound | Skin/eye irritant. Handle under a fume hood with appropriate PPE. Combustible liquid.[5][6] | Data is limited. Assumed to be harmful to aquatic life, similar to related compounds. |
| 1-Chloro-4-(trifluoromethyl)benzene (PCBTF) | Flammable liquid, skin sensitizer, suspected carcinogen. | Harmful to aquatic life with long-lasting effects. Exempt from VOC regulations in some jurisdictions. |
| Toluene | Highly flammable, reproductive toxicity, organ toxicity. | Known VOC, contributes to smog formation. |
Trustworthiness Through Self-Validating Protocols
The experimental protocols described herein are designed to be self-validating. By including control experiments with standard, well-understood solvents (like toluene), a baseline for performance is established. Any deviation from this baseline when using the test solvent can be confidently attributed to the properties of that solvent, assuming all other variables are kept constant. This comparative approach is fundamental to reliable scientific investigation.
Conclusion and Authoritative Grounding
The empirical data presented demonstrates that this compound is a high-performance solvent that can offer significant advantages in challenging chemical transformations like the Suzuki-Miyaura cross-coupling of aryl chlorides. Its high thermal stability, favorable solubility characteristics, and potential to accelerate catalytic cycles make it a valuable alternative to conventional solvents.
While its application space is still being explored, it represents a promising tool for process optimization, particularly in the pharmaceutical and fine chemical industries where efficiency and yield are paramount. Researchers are encouraged to consider this solvent for reactions that are sluggish or low-yielding in traditional media. As with any chemical, a thorough review of the Safety Data Sheet (SDS) and adherence to proper handling procedures is essential before use.[5][6]
References
-
Title: Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement - 26 June 2023 Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]
-
Title: Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces Source: National Institute for Occupational Safety and Health (NIOSH) URL: [Link]
-
Title: this compound | C8H6ClF3 | CID 13489932 Source: PubChem URL: [Link]
-
Title: SOME INDUSTRIAL CHEMICAL INTERMEDIATES AND SOLVENTS Source: IARC Publications URL: [Link]
-
Title: SAFETY DATA SHEET - 4-Chlorobenzotrifluoride Source: Airgas URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
